MC3138
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C25H25NO6 |
|---|---|
分子量 |
435.5 g/mol |
IUPAC 名称 |
diethyl 1-benzoyl-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate |
InChI |
InChI=1S/C25H25NO6/c1-4-31-24(28)20-15-26(23(27)17-10-7-6-8-11-17)16-21(25(29)32-5-2)22(20)18-12-9-13-19(14-18)30-3/h6-16,22H,4-5H2,1-3H3 |
InChI 键 |
WDDDSHYKJNGLJR-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
The SIRT5 Activator MC3138: A Novel Metabolic Approach to Targeting Pancreatic Cancer
An In-depth Technical Guide on the Mechanism of Action of MC3138 in Pancreatic Ductal Adenocarcinoma
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pancreatic ductal adenocarcinoma (PDAC) remains one of the most lethal malignancies, characterized by a dense fibrotic stroma and a metabolic landscape rewired to support survival in a nutrient-deprived microenvironment. A key metabolic adaptation in PDAC, often driven by activating KRAS mutations, is a reliance on a non-canonical glutamine pathway to maintain redox homeostasis. This technical guide delineates the mechanism of action of this compound, a selective small-molecule activator of Sirtuin 5 (SIRT5), which targets this metabolic vulnerability. By activating SIRT5, this compound enhances the deacetylation and subsequent inactivation of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a critical enzyme in this non-canonical glutamine pathway. This disruption of metabolic rewiring leads to diminished nucleotide pools, increased oxidative stress, and ultimately, impaired viability of pancreatic cancer cells. Furthermore, preclinical studies have demonstrated that this compound can sensitize pancreatic cancer models to standard-of-care chemotherapy, such as gemcitabine, highlighting its potential as a novel therapeutic agent. This document provides a comprehensive overview of the preclinical data, experimental methodologies, and the core signaling pathway associated with this compound's mechanism of action in pancreatic cancer.
Core Mechanism of Action: Targeting Metabolic Rewiring through SIRT5 Activation
This compound is a selective activator of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family. In the context of pancreatic cancer, the primary mechanism of action of this compound is the disruption of a non-canonical glutamine metabolism pathway that is crucial for the survival of pancreatic ductal adenocarcinoma (PDAC) cells.[1][2][3][4][5][6]
PDAC cells, frequently harboring KRAS mutations, exhibit a metabolic reprogramming that allows them to thrive in the harsh tumor microenvironment.[4][6] A key feature of this reprogramming is the utilization of glutamine to maintain redox balance through a pathway involving the enzyme Glutamate-Oxaloacetate Transaminase 1 (GOT1).[1][4][5] SIRT5 acts as a negative regulator of this pathway by deacetylating and inactivating GOT1.[4][5]
The administration of this compound mimics the overexpression of SIRT5, leading to the deacetylation and inhibition of GOT1.[2][6] This targeted inhibition of GOT1 activity disrupts the non-canonical glutamine metabolism, resulting in several downstream anti-tumor effects:
-
Reduced Nucleotide Pools: The pathway is essential for the synthesis of precursors for nucleotide production. Inhibition of GOT1 by this compound-activated SIRT5 leads to a depletion of these precursors, thereby diminishing the nucleotide pools necessary for rapid cancer cell proliferation.[2][6]
-
Increased Reactive Oxygen Species (ROS): The non-canonical glutamine pathway plays a significant role in maintaining redox homeostasis by producing NADPH. By disrupting this pathway, this compound treatment leads to an increase in intracellular reactive oxygen species, inducing oxidative stress and promoting cancer cell death.
-
Impaired Cancer Cell Viability: The culmination of depleted nucleotide pools and increased oxidative stress results in a significant reduction in the viability and proliferation of pancreatic cancer cells.[2][6]
Quantitative Preclinical Data
The anti-tumor effects of this compound have been quantified in various preclinical models of pancreatic cancer.
Table 1: In Vitro Efficacy of this compound in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | Endpoint | Result | Reference |
| Human PDAC cells | This compound | Cell Viability | Significant Reduction | [2][6] |
| Human PDAC cells | This compound + Gemcitabine | Cell Viability | Sensitization to Gemcitabine | [2][6] |
Specific IC50 values and percentage of viability reduction are detailed in the primary literature and may vary between different PDAC cell lines.
Table 2: In Vivo Efficacy of this compound in Pancreatic Cancer Models
| Model Type | Treatment | Endpoint | Result | Reference |
| Patient-Derived Xenografts (PDX) | This compound | Tumor Growth | Inhibition of Tumor Growth | [2][6] |
| Patient-Derived Xenografts (PDX) | This compound + Gemcitabine | Tumor Growth | Enhanced Anti-tumor Effect | [2][6] |
| Genetically Engineered Mouse Models (GEMMs) | Sirt5 Deletion | Tumor Progression | Accelerated Pancreatic Cancer Progression | [5] |
Quantitative data on tumor growth inhibition and survival benefit are detailed in the primary research articles.
Signaling Pathway
The core signaling pathway targeted by this compound in pancreatic cancer is the SIRT5-GOT1 metabolic axis.
Caption: Mechanism of action of this compound in pancreatic cancer.
Experimental Protocols
The preclinical evaluation of this compound in pancreatic cancer has utilized a range of in vitro and in vivo models. The following are generalized protocols based on standard methodologies in the field. For specific details, refer to the primary research publication by Hu T, et al. (Gastroenterology, 2021).
Cell Viability Assays
-
Cell Lines: Human pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3) are cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and allowed to adhere overnight. They are then treated with a range of concentrations of this compound, gemcitabine, or a combination of both.
-
Viability Assessment: After a specified incubation period (e.g., 48-72 hours), cell viability is assessed using a metabolic assay such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or a luminescence-based assay that measures ATP content.
-
Data Analysis: The half-maximal inhibitory concentration (IC50) values are calculated from dose-response curves.
Caption: Workflow for in vitro cell viability assays.
Patient-Derived Xenograft (PDX) Models
-
Establishment: Fresh tumor tissue from patients with pancreatic cancer is surgically implanted subcutaneously into immunocompromised mice (e.g., NOD-SCID gamma mice).
-
Tumor Growth and Passaging: Once tumors reach a specified volume, they are harvested and can be passaged into subsequent cohorts of mice for expansion.
-
Treatment: When tumors in the experimental cohort reach a palpable size, mice are randomized into treatment groups (e.g., vehicle control, this compound, gemcitabine, this compound + gemcitabine).
-
Monitoring: Tumor volume is measured regularly using calipers. Animal body weight and overall health are also monitored.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or at a set time point. Tumors are then harvested for further analysis (e.g., histology, western blotting, metabolomics).
Caption: Workflow for patient-derived xenograft (PDX) studies.
Metabolomic Analysis
-
Sample Preparation: Pancreatic cancer cells or tumor tissues are harvested and metabolites are extracted using a solvent-based method (e.g., methanol/acetonitrile/water).
-
Mass Spectrometry: The extracted metabolites are analyzed by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).
-
Data Analysis: The resulting data is processed to identify and quantify metabolites. Statistical analysis is then performed to identify metabolites that are significantly altered by this compound treatment.
Clinical Development
As of the latest available information, this compound is in the preclinical stage of development for pancreatic cancer. There are currently no registered clinical trials for this compound in this indication.
Conclusion
This compound represents a promising, targeted therapeutic strategy for pancreatic cancer that exploits the unique metabolic dependencies of these tumors. By selectively activating SIRT5, this compound disrupts the non-canonical glutamine metabolism pathway that is essential for PDAC cell survival, leading to reduced proliferation and sensitization to chemotherapy. The preclinical data strongly support the continued investigation of this compound as a novel agent for the treatment of pancreatic cancer. Further studies are warranted to fully elucidate its efficacy and safety profile in preparation for potential clinical evaluation.
References
- 1. researchgate.net [researchgate.net]
- 2. Metabolic rewiring by loss of sirt5 promotes kras-induced pancreatic cancer progression [iris.uniroma1.it]
- 3. researchgate.net [researchgate.net]
- 4. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting KRAS: from metabolic regulation to cancer treatment | springermedizin.de [springermedizin.de]
- 6. Drugging the ‘undruggable’ KRAS: breakthroughs, challenges, and opportunities in pancreatic cancer | Cancer Biology & Medicine [cancerbiomed.org]
A Comprehensive Technical Guide to the Biological Function of MC3138
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3138 is a selective small-molecule activator of Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacetylase family. This technical guide provides an in-depth overview of the biological function of this compound, its mechanism of action, and its therapeutic potential, particularly in the context of pancreatic ductal adenocarcinoma (PDAC). Detailed experimental protocols for key assays and quantitative data are presented to facilitate further research and development.
Introduction
Sirtuins are a class of enzymes that play crucial roles in cellular processes, including metabolism, DNA repair, and stress response. SIRT5, a mitochondrial sirtuin, is a key regulator of metabolic pathways through its deacylase activity, removing acetyl, succinyl, and other acyl groups from lysine (B10760008) residues of target proteins. Dysregulation of SIRT5 has been implicated in various diseases, including cancer. This compound has emerged as a valuable chemical probe to investigate the functions of SIRT5 and as a potential therapeutic agent.
Mechanism of Action of this compound
This compound functions as a selective activator of SIRT5. Its primary mechanism of action involves enhancing the deacetylation and desuccinylation activity of SIRT5 towards its substrate proteins. A key target of SIRT5 that is modulated by this compound is the enzyme Glutamate Oxaloacetate Transaminase 1 (GOT1) .
By activating SIRT5, this compound promotes the deacetylation of GOT1, which leads to the inhibition of its enzymatic activity.[1] This, in turn, disrupts glutamine and glutathione (B108866) metabolism, which are critical for the survival and proliferation of certain cancer cells, particularly those with KRAS mutations like many pancreatic cancers. The downstream consequences of this metabolic disruption include reduced cancer cell viability and the induction of autophagy.[1]
Signaling Pathway of this compound
The signaling pathway initiated by this compound is centered on the activation of SIRT5 and the subsequent modulation of downstream metabolic pathways.
Quantitative Data
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines / Conditions | Reference |
| SIRT5 Activation | |||
| 1.5-fold increase | at 10 µM | Recombinant SIRT5 enzyme | [2] |
| 3-fold increase | at 50 µM | Recombinant SIRT5 enzyme | [2] |
| 4-fold increase | at 200 µM | Recombinant SIRT5 enzyme | [2] |
| IC50 Values | 25.4 - 236.9 µM | Human PDAC cell lines | [1] |
Note: The specific PDAC cell lines corresponding to the IC50 range have not been fully elucidated in the available literature.
Experimental Protocols
In Vitro SIRT5 Enzymatic Activity Assay
This protocol is a generalized procedure for determining the effect of this compound on SIRT5 enzymatic activity.
Objective: To quantify the fold activation of SIRT5 by this compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated peptide substrate
-
NAD+
-
Developer solution (e.g., containing trypsin)
-
Assay buffer (e.g., Tris-HCl, pH 8.0)
-
This compound
-
96-well black, flat-bottom microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of this compound in assay buffer.
-
In a 96-well plate, add the assay buffer, recombinant SIRT5 enzyme, and the various concentrations of this compound or vehicle control.
-
Allow a brief pre-incubation period (e.g., 15 minutes) at 37°C.
-
Initiate the enzymatic reaction by adding a mixture of the fluorogenic substrate and NAD+ to each well.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes), protected from light.
-
Stop the reaction by adding the developer solution.
-
Incubate for an additional 15 minutes at 37°C.
-
Measure the fluorescence intensity using a plate reader at the appropriate excitation and emission wavelengths for the fluorogenic substrate.
-
Calculate the fold activation relative to the vehicle-treated control.
Cell Viability Assay
This protocol outlines a general method for assessing the effect of this compound on the viability of pancreatic cancer cells.
Objective: To determine the IC50 value of this compound in PDAC cell lines.
Materials:
-
PDAC cell lines (e.g., PANC-1, MiaPaCa-2, CFPAC-1)
-
Complete cell culture medium
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar viability reagent (e.g., PrestoBlue)
-
Solubilization solution (e.g., DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader
Procedure:
-
Seed PDAC cells into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control for a specified duration (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.
-
Remove the medium and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and determine the IC50 value using appropriate software.
In Vivo Xenograft Study
This protocol describes a general procedure for evaluating the anti-tumor efficacy of this compound in combination with gemcitabine (B846) in a PDAC patient-derived xenograft (PDX) model.
Objective: To assess the in vivo anti-tumor activity of this compound and its synergistic effect with gemcitabine.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID)
-
PDAC patient-derived xenograft tissue
-
This compound
-
Gemcitabine
-
Vehicle solution
-
Calipers
Procedure:
-
Implant PDX tissue subcutaneously into the flanks of immunocompromised mice.
-
Allow tumors to reach a palpable size (e.g., 100-200 mm³).
-
Randomize mice into treatment groups (e.g., Vehicle, this compound alone, Gemcitabine alone, this compound + Gemcitabine).
-
Administer treatments according to a predetermined schedule. For example, gemcitabine may be administered intraperitoneally at 25 mg/kg twice a week. The specific dosage for this compound in combination therapy requires further optimization but can be guided by in vitro efficacy and preliminary in vivo tolerability studies.
-
Monitor tumor volume and body weight regularly (e.g., twice weekly). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, immunohistochemistry).
Experimental Workflow for In Vivo Study
Western Blot for GOT1 Acetylation
This protocol provides a general framework for assessing the effect of this compound on the acetylation status of GOT1.
Objective: To determine if this compound treatment leads to the deacetylation of GOT1 in PDAC cells.
Materials:
-
PDAC cells
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies: anti-acetylated lysine, anti-GOT1, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat PDAC cells with this compound (e.g., 10 µM) or vehicle for a specified time (e.g., 24 hours).
-
Lyse the cells and quantify the protein concentration.
-
Separate protein lysates by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities and normalize the acetylated GOT1 signal to the total GOT1 and loading control signals.
Conclusion
This compound is a selective SIRT5 activator with promising anti-cancer properties, particularly in PDAC. Its ability to modulate cellular metabolism by targeting the SIRT5-GOT1 axis presents a novel therapeutic strategy. The data and protocols presented in this guide are intended to provide a solid foundation for researchers to further investigate the biological functions of this compound and explore its full therapeutic potential. Further studies are warranted to identify the specific PDAC subtypes most sensitive to this compound and to optimize its use in combination with existing chemotherapies.
References
Downstream Targets of MC3138-Mediated SIRT5 Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the downstream molecular targets and cellular pathways affected by MC3138, a selective small-molecule activator of Sirtuin 5 (SIRT5). The content herein is curated for an audience with a strong background in molecular biology, pharmacology, and oncology research.
SIRT5 is an NAD+-dependent lysine (B10760008) deacylase primarily localized in the mitochondria. It plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl moieties from target proteins. Recent research has highlighted the therapeutic potential of activating SIRT5 in specific cancer contexts, particularly in pancreatic ductal adenocarcinoma (PDAC), where SIRT5 expression is often downregulated. This compound has emerged as a key pharmacological tool to probe the functions of SIRT5 and as a potential therapeutic agent.
Primary Downstream Target: Glutamate (B1630785) Oxaloacetate Transaminase 1 (GOT1)
The most well-documented downstream target of this compound-mediated SIRT5 activation is Glutamate Oxaloacetate Transaminase 1 (GOT1) . In SIRT5-low environments, such as those found in many pancreatic cancers, GOT1 is hyperacetylated, leading to increased enzymatic activity. This altered activity promotes a non-canonical metabolic pathway that supports cancer cell proliferation by enhancing glutamine and glutathione (B108866) metabolism.
This compound activates SIRT5, which in turn deacetylates GOT1. This deacetylation event reduces the enzymatic activity of GOT1, thereby counteracting the metabolic rewiring observed in cancer cells.[1][2] Treatment of PDAC cells with this compound has been shown to decrease the lysine acetylation of the GOT1 protein and inhibit its enzymatic activity.[1][3][4]
Signaling Pathway: this compound-SIRT5-GOT1 Axis
Caption: this compound activates SIRT5, leading to the deacetylation and inhibition of GOT1 activity.
Quantitative Data Summary
The following tables summarize the key quantitative findings related to the activity of this compound and its effects on downstream targets.
Table 1: In Vitro Activity of this compound
| Parameter | Value | Cell Lines/System | Reference |
| SIRT5 Deacetylase Activity (10 µM) | ~1.5-fold increase | In vitro assay | [4] |
| SIRT5 Deacetylase Activity (50 µM) | ~3-fold increase | In vitro assay | [4] |
| SIRT5 Deacetylase Activity (200 µM) | ~4-fold increase | In vitro assay | [4] |
| Selectivity | No impact on SIRT1/3 deacetylase activity at 100 µM | In vitro assay | [5] |
Table 2: Cellular Activity of this compound in Pancreatic Ductal Adenocarcinoma (PDAC)
| Parameter | Value | Cell Lines | Reference |
| IC50 | 25.4 - 236.9 µM | Human PDAC cells | [3][4] |
| GOT1 Acetylation | Decreased upon treatment (10 µM, 24h) | PDAC cells | [1][3] |
| GOT Enzyme Activity | Inhibited upon treatment (10 µM, 24h) | PDAC cells | [1] |
Downstream Metabolic Consequences
Activation of the SIRT5-GOT1 axis by this compound leads to significant alterations in cellular metabolism, primarily impacting pathways that are crucial for cancer cell survival and proliferation.
-
Glutamine and Glutamate Levels: this compound treatment mimics the effects of SIRT5 overexpression, leading to reduced levels of glutamine and glutamate in pancreatic cancer cells.[6][7]
-
Glutathione Metabolism: By inhibiting GOT1, this compound curtails the metabolic flux towards glutathione synthesis, which can increase cellular sensitivity to oxidative stress.[1]
-
Pyrimidine (B1678525) Metabolism: this compound treatment has been shown to decrease the levels of metabolites involved in the pyrimidine metabolism pathway in SIRT5-low PDAC cell lines.[4] This is significant as nucleotide pools are essential for rapid cell division.
-
Autophagy and Mitophagy: In breast cancer cells, this compound treatment was associated with modulation of autophagy markers MAP1LC3B and ULK1, and inhibition of the mitophagy marker BNIP3.[8] This was accompanied by an increase in both cytosolic and mitochondrial reactive oxygen species (ROS).[8]
Signaling Pathway: Metabolic Impact of this compound
Caption: this compound-mediated SIRT5 activation inhibits GOT1, leading to reduced metabolic flux.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of the findings discussed. Below are protocols for key experiments used to identify and validate the downstream targets of this compound.
Quantitative Succinyl-Proteomics
This method is employed to identify SIRT5 substrates by quantifying changes in lysine succinylation levels upon modulation of SIRT5 activity.
Experimental Workflow:
Caption: Workflow for quantitative succinyl-proteomics to identify SIRT5 substrates.
Protocol:
-
Cell Culture and Treatment: Culture relevant cell lines (e.g., SIRT5 knockout and wild-type mouse embryonic fibroblasts) using Stable Isotope Labeling of Amino acids in Cell culture (SILAC) for quantitative analysis. Alternatively, treat cells with this compound or a vehicle control.
-
Protein Extraction and Digestion: Harvest cells, lyse them in a suitable buffer, and extract total protein. Reduce disulfide bonds with DTT, alkylate cysteine residues with iodoacetamide, and digest proteins into peptides using trypsin.
-
Immunoaffinity Enrichment: Incubate the resulting peptide mixture with anti-succinyl-lysine antibodies conjugated to beads to enrich for succinylated peptides.
-
LC-MS/MS Analysis: Analyze the enriched peptides using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Use proteomics software to identify succinylated peptides and quantify their relative abundance between different experimental conditions (e.g., SIRT5 KO vs. WT). A significant increase in succinylation upon SIRT5 knockout or decrease upon this compound treatment identifies a potential SIRT5 substrate.
In Vitro SIRT5 Activity Assay
This biochemical assay is used to measure the direct effect of compounds like this compound on SIRT5's deacylase activity.
Protocol:
-
Reaction Setup: In a 96-well plate, combine recombinant human SIRT5 enzyme with a fluorogenic substrate (e.g., a peptide containing a succinylated lysine and a fluorophore/quencher pair).
-
Compound Addition: Add varying concentrations of this compound or a vehicle control to the wells.
-
Initiation and Incubation: Initiate the reaction by adding NAD+. Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Development: Stop the reaction and add a developer solution that releases the fluorophore from the deacetylated peptide.
-
Measurement: Measure the fluorescence intensity using a plate reader. The signal is proportional to the enzymatic activity.
-
Data Analysis: Calculate the fold activation by comparing the fluorescence in this compound-treated wells to the vehicle control.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm direct target engagement of a drug (this compound) with its target protein (SIRT5) in a cellular context.
Experimental Workflow:
Caption: Workflow for Cellular Thermal Shift Assay (CETSA).
Protocol:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Heating: After treatment, wash and lyse the cells. Aliquot the lysate and heat the aliquots to a range of different temperatures.
-
Separation: Centrifuge the heated samples to separate the soluble protein fraction from the aggregated, denatured proteins.
-
Quantification: Analyze the amount of soluble SIRT5 remaining at each temperature using Western blotting or mass spectrometry.
-
Data Analysis: Plot the percentage of soluble SIRT5 as a function of temperature to generate a "melting curve." A shift in the melting curve to a higher temperature for the this compound-treated samples indicates that the compound binds to and stabilizes SIRT5.
Therapeutic Implications
The activation of SIRT5 by this compound has shown promising anti-tumor effects, particularly in PDAC models. By reversing the metabolic adaptations of cancer cells, this compound can inhibit proliferation.[1] Furthermore, this compound has been shown to act synergistically with standard-of-care chemotherapeutics like gemcitabine (B846) in human PDAC organoids and patient-derived xenografts.[1][4] This suggests that SIRT5 activation could be a novel therapeutic strategy to target metabolic vulnerabilities in cancer.
References
- 1. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 5. mdpi.com [mdpi.com]
- 6. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 8. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating the Role of MC3138 in Glutamine Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutamine metabolism is a critical pathway for cellular energetics, biosynthesis, and redox homeostasis, particularly in rapidly proliferating cells such as cancer cells. The NAD+-dependent lysine (B10760008) deacylase Sirtuin 5 (SIRT5) has emerged as a key regulator of metabolic enzymes, including those in the glutamine pathway. This technical guide details the role of MC3138, a novel small-molecule activator of SIRT5, in the modulation of glutamine metabolism. We consolidate quantitative data on its efficacy, provide detailed experimental protocols for its investigation, and present visual diagrams of its mechanism of action and relevant metabolic pathways. This document serves as a comprehensive resource for researchers investigating SIRT5-mediated metabolic regulation and the therapeutic potential of this compound.
Introduction to this compound and SIRT5
This compound is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5)[1]. It is a 1,4-dihydropyridine-based compound with the IUPAC name diethyl 1-benzoyl-4-(3-methoxyphenyl)-4H-pyridine-3,5-dicarboxylate[2]. SIRT5 is a Class III histone deacetylase primarily located in the mitochondria that catalyzes the NAD+-dependent removal of negatively charged acyl groups from lysine residues, including succinyl, malonyl, and glutaryl groups. It also possesses weak deacetylase activity[3]. Through its deacylase activity, SIRT5 regulates crucial metabolic pathways, including glycolysis, fatty acid oxidation, and glutamine metabolism[3]. Given that many cancers exhibit a dependency on glutamine, targeting its metabolism has become a promising therapeutic strategy[4][5][6]. This compound represents a key pharmacological tool to explore the therapeutic potential of activating SIRT5 to modulate these pathways[3].
This compound's Mechanism of Action in Glutamine Metabolism
This compound exerts its effects by directly binding to and activating SIRT5, leading to increased deacylation of SIRT5 target proteins. In the context of glutamine metabolism, a key target is Glutamic-Oxaloacetic Transaminase (GOT1), an enzyme involved in a non-canonical glutamine pathway essential for some cancer cells, like Pancreatic Ductal Adenocarcinoma (PDAC)[1][7].
Activation of SIRT5 by this compound leads to the following key events:
-
Deacetylation of GOT1: this compound treatment mimics the effect of SIRT5 overexpression, decreasing the lysine acetylation of the GOT1 protein[1].
-
Inhibition of GOT1 Enzymatic Activity: Consequent to deacetylation, the enzymatic activity of GOT1 is inhibited[1].
-
Metabolic Reprogramming: The inhibition of GOT1 disrupts the non-canonical glutamine pathway, leading to a decrease in the levels of metabolites associated with glutamine, glutathione, and pyrimidine (B1678525) metabolism in cancer cells with low endogenous SIRT5 expression[1].
This mechanism ultimately impacts cancer cell viability and can sensitize them to other therapies[1][8].
Quantitative Data Summary
The efficacy of this compound has been quantified across several studies. The following tables summarize the key findings.
Table 1: In Vitro Efficacy of this compound
| Parameter | Cell Type | Value | Reference |
| SIRT5 Activity | N/A (Biochemical Assay) | 1.5-fold increase at 10 µM | [1] |
| 3-fold increase at 50 µM | [1] | ||
| 4-fold increase at 200 µM | [1] | ||
| IC50 (Cell Viability) | Human PDAC Cells | 25.4 - 236.9 µM | [1][9] |
Table 2: In Vivo Effects of this compound in Combination with Gemcitabine
| Parameter | Model | Effect | Reference |
| Tumor Growth | Mouse Xenograft (PDAC) | Significantly decreased tumor size and weight | [1] |
| Cell Proliferation | Mouse Xenograft (PDAC) | Significantly decreased tumor proliferation cell index | [1] |
| Enzyme Activity | Mouse Xenograft (PDAC) | Significantly decreased GOT activity in tumors | [1] |
Signaling and Metabolic Pathway Diagrams
The following diagrams were generated using Graphviz (DOT language) to visualize the key pathways and workflows.
References
- 1. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Discovery and development of small molecule modulators targeting glutamine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. oncotarget.com [oncotarget.com]
- 8. Disrupting glutamine metabolic pathways to sensitize gemcitabine-resistant pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The SIRT5 Activator MC3138: A Modulator of Autophagy and Mitophagy Pathways
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
MC3138, a selective activator of the NAD+-dependent deacetylase Sirtuin 5 (SIRT5), has emerged as a molecule of interest in cancer research. Recent studies have elucidated its role in modulating critical cellular processes such as autophagy and mitophagy, leading to increased reactive oxygen species (ROS) and reduced cancer cell viability. This technical guide provides a comprehensive overview of the effects of this compound on these pathways, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying mechanisms and workflows.
Core Mechanism of Action
This compound functions as a selective activator of SIRT5, a mitochondrial sirtuin. The activation of SIRT5 by this compound has been shown to influence glutamine metabolism, a key pathway for cancer cell proliferation and survival. By modulating this metabolic pathway, this compound initiates a cascade of events that impact cellular homeostasis, particularly the processes of autophagy and mitophagy. This ultimately leads to an accumulation of dysfunctional mitochondria and an increase in cytotoxic reactive oxygen species (ROS), thereby inhibiting cancer cell growth.[1]
Quantitative Data Summary
The effects of this compound on autophagy, mitophagy, and cellular stress have been quantified in various cancer cell lines. The following table summarizes the key findings from studies involving the treatment of MDA-MB-231 breast cancer cells and CAL-62 thyroid cancer cells with this compound, both alone and in combination with the phosphate (B84403) chelator lanthanum acetate (B1210297).
| Cell Line | Treatment | Target Protein/Parameter | Observation | Fold Change (approx.) | Statistical Significance | Reference |
| MDA-MB-231 | This compound (48h) | BNIP3 | Reduction in protein expression | ~0.5-fold | p < 0.05 | [1] |
| CAL-62 | This compound (48h) | BNIP3 | Reduction in protein expression | ~0.6-fold | p < 0.05 | [1] |
| MDA-MB-231 | This compound + Lanthanum Acetate (48h) | BNIP3 | Significant reduction in protein expression | ~0.2-fold | p < 0.01 | [1] |
| CAL-62 | This compound + Lanthanum Acetate (48h) | BNIP3 | Significant reduction in protein expression | ~0.3-fold | p < 0.01 | [1] |
| MDA-MB-231 | This compound (24h) | Total ROS | Increase in ROS levels | ~1.5-fold | p < 0.05 | [1] |
| CAL-62 | This compound (24h) | Total ROS | Increase in ROS levels | ~1.4-fold | p < 0.05 | [1] |
| MDA-MB-231 | This compound (24h) | Mitochondrial ROS | Increase in mitochondrial ROS | ~1.8-fold | p < 0.01 | [1] |
| CAL-62 | This compound (24h) | Mitochondrial ROS | Increase in mitochondrial ROS | ~1.6-fold | p < 0.01 | [1] |
| MDA-MB-231 | This compound + Lanthanum Acetate (24h) | MAP1LC3B-II | Modulation of protein expression | Not specified | Not specified | [1] |
| CAL-62 | This compound + Lanthanum Acetate (24h) | ULK1 | Modulation of protein expression | Not specified | Not specified | [1] |
Signaling Pathways and Experimental Workflow
To visually represent the mechanisms and procedures involved in studying this compound's effects, the following diagrams are provided.
Detailed Experimental Protocols
The following protocols are based on the methodologies described in the primary literature for the investigation of this compound's effects.
Cell Culture and Treatment
-
Cell Lines: Human breast adenocarcinoma (MDA-MB-231) and human anaplastic thyroid carcinoma (CAL-62) cells.
-
Culture Medium: Dulbecco’s Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Treatment: Cells are seeded at an appropriate density and allowed to adhere overnight. The following day, the medium is replaced with fresh medium containing this compound at the desired concentration (e.g., 10-50 µM) and/or lanthanum acetate (e.g., 1 mM). Cells are then incubated for the specified time points (e.g., 24 or 48 hours).
Western Blot Analysis for Autophagy and Mitophagy Markers
-
Protein Extraction:
-
After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS).
-
Cells are lysed in RIPA buffer (Radioimmunoprecipitation assay buffer) containing a protease inhibitor cocktail.
-
Lysates are scraped, collected, and centrifuged at 14,000 rpm for 15 minutes at 4°C.
-
The supernatant containing the total protein is collected.
-
-
Protein Quantification:
-
Protein concentration is determined using the bicinchoninic acid (BCA) protein assay kit, following the manufacturer's instructions.
-
-
SDS-PAGE and Protein Transfer:
-
Equal amounts of protein (typically 30-50 µg) are mixed with Laemmli sample buffer, boiled for 5 minutes, and then loaded onto a polyacrylamide gel (e.g., 10-12%).
-
Proteins are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
-
Immunoblotting:
-
The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or 5% bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
The membrane is incubated overnight at 4°C with primary antibodies targeting the proteins of interest (e.g., anti-BNIP3, anti-MAP1LC3B, anti-ULK1, and a loading control like anti-GAPDH or anti-β-actin), diluted in the blocking solution.
-
The membrane is washed three times with TBST.
-
The membrane is then incubated for 1 hour at room temperature with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
After three more washes with TBST, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometric analysis of the bands is performed using image analysis software to quantify protein expression levels relative to the loading control.
-
Measurement of Reactive Oxygen Species (ROS)
-
Total and Mitochondrial ROS Detection:
-
The fluorescent probe 2′,7′-dichlorodihydrofluorescein diacetate (DCFH-DA) is used to measure total cellular ROS, while a mitochondria-specific hydroethidine-based probe is used for mitochondrial superoxide.
-
After treatment, cells are harvested and washed with PBS.
-
Cells are then incubated with the respective fluorescent probe (e.g., 10 µM DCFH-DA) in the dark for a specified time (e.g., 30 minutes) at 37°C.
-
Following incubation, cells are washed with PBS to remove excess probe.
-
The fluorescence intensity is measured using a flow cytometer. An increase in fluorescence intensity corresponds to an increase in ROS levels.
-
Conclusion
The SIRT5 activator this compound demonstrates a clear capacity to modulate autophagy and, more specifically, inhibit mitophagy in cancer cells. This action, mediated through the SIRT5-glutamine metabolism axis, leads to an accumulation of dysfunctional mitochondria and a subsequent increase in cytotoxic ROS. These findings highlight a promising therapeutic strategy for targeting cancer cell metabolism and survival. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the potential of this compound and similar compounds in oncology.
References
An In-depth Technical Guide to MC3138: A Selective SIRT5 Activator
This technical guide provides a comprehensive overview of the chemical properties, mechanism of action, and biological activity of MC3138, a selective activator of Sirtuin 5 (SIRT5). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.
Chemical Identity and Structure
This compound is a small molecule compound identified as a potent and selective activator of SIRT5.[1]
Chemical Structure:
(A 2D chemical structure diagram of this compound would be presented here in a full whitepaper, illustrating the diethyl 1-benzoyl-4-(3-methoxyphenyl)-1,4-dihydropyridine-3,5-dicarboxylate structure.)
Physicochemical and Biological Properties
This compound is a solid compound soluble in DMSO.[1][3] It has demonstrated significant biological activity, particularly in the context of cancer metabolism and cell viability.
| Property | Value | Source |
| Target | Sirtuin 5 (SIRT5) | [1][4][5] |
| Biological Action | Selective Activator | [1][5][6] |
| Appearance | Solid | [1] |
| Purity | >98% by HPLC | [3] |
| Solubility | Soluble in DMSO | [1][3] |
Mechanism of Action and Signaling Pathway
This compound functions as a selective activator of SIRT5, a mitochondrial deacetylase.[1][5] Its mechanism of action is centered on the modulation of metabolic pathways that are critical for cancer cell survival, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][5]
Activation of SIRT5 by this compound leads to the deacetylation of key metabolic enzymes. For instance, this compound treatment decreases the lysine (B10760008) acetylation of glutamic-oxaloacetic transaminase 1 (GOT1), thereby inhibiting its enzymatic activity.[1][5] This disruption of glutamine metabolism, along with impacts on glutathione (B108866) and pyrimidine (B1678525) pathways, contributes to its anti-tumor effects.[1]
Furthermore, SIRT5 activation by this compound has been shown to modulate autophagy and mitophagy.[6][7] This modulation, potentially coupled with the reduction of inorganic phosphate (B84403) (Pi), can lead to an increase in cytosolic and mitochondrial reactive oxygen species (ROS), ultimately reducing cancer cell vitality.[7]
References
- 1. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. aobious.com [aobious.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the SIRT5 Enzyme Complex and the Activator MC3138
For Researchers, Scientists, and Drug Development Professionals
Abstract
Sirtuin 5 (SIRT5) is a crucial NAD+-dependent deacylase primarily located in the mitochondria. It plays a significant role in cellular metabolism by removing negatively charged acyl groups such as succinyl, malonyl, and glutaryl from lysine (B10760008) residues on target proteins. This post-translational modification is critical for regulating enzymes involved in major metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and nitrogen metabolism. Dysregulation of SIRT5 activity has been implicated in a range of pathologies, from metabolic disorders to cancer, where it can function as either a tumor promoter or suppressor depending on the cellular context. MC3138 has been identified as a selective small-molecule activator of SIRT5, demonstrating therapeutic potential, particularly in pancreatic cancer. This guide provides a comprehensive overview of the SIRT5 enzyme complex, its mechanism of action, and the current understanding of its modulation by this compound, supported by quantitative data, detailed experimental protocols, and pathway visualizations.
The SIRT5 Enzyme Complex: Structure and Function
SIRT5 is a member of the sirtuin family of proteins, characterized by a conserved sirtuin core domain.[1] Structurally, SIRT5 possesses a unique, large binding cavity with key amino acid residues—Tyrosine 102 (Tyr102) and Arginine 105 (Arg105)—that are crucial for its substrate specificity, enabling it to accommodate and remove bulky acyl groups like succinyl, malonyl, and glutaryl with high efficiency.[2][3][4] While it exhibits weak deacetylase activity, its primary roles are as a desuccinylase, demalonylase, and deglutarylase.[2][5][6]
Predominantly localized in the mitochondrial matrix, SIRT5 has also been detected in the cytoplasm and nucleus, suggesting broader cellular functions.[7][8] Its activity is dependent on the availability of NAD+, linking its function directly to the metabolic state of the cell.[7]
SIRT5 in Cellular Metabolism and Disease
SIRT5 is a key regulator of cellular homeostasis, modulating a wide array of metabolic pathways.[2][6] In the mitochondria, it targets hundreds of proteins involved in critical metabolic processes.[5][9]
Key Metabolic Roles of SIRT5:
-
Glycolysis and Glucose Metabolism: SIRT5 influences glycolysis by acting on enzymes such as GAPDH and pyruvate (B1213749) kinase M2 (PKM2).[5][6] It can also indirectly inhibit the pyruvate dehydrogenase complex (PDC), thereby regulating the entry of pyruvate into the TCA cycle.[5][6]
-
Tricarboxylic Acid (TCA) Cycle: SIRT5 desuccinylates and activates isocitrate dehydrogenase 2 (IDH2) and can inhibit succinate (B1194679) dehydrogenase (SDH), impacting the flow of metabolites through the cycle.[6][8]
-
Fatty Acid Oxidation (FAO): SIRT5 promotes FAO by desuccinylating and activating enoyl-CoA hydratase (ECHA).[2]
-
Nitrogen Metabolism: A key role of SIRT5 is the regulation of the urea (B33335) cycle through the deacetylation and activation of carbamoyl (B1232498) phosphate (B84403) synthetase 1 (CPS1), which is crucial for ammonia (B1221849) detoxification.[1]
-
Antioxidant Defense: SIRT5 contributes to cellular redox balance by activating superoxide (B77818) dismutase 1 (SOD1) and glucose-6-phosphate dehydrogenase (G6PD), which is involved in the pentose (B10789219) phosphate pathway for NADPH production.[5]
Given its central role in metabolism, SIRT5 dysregulation is linked to various diseases, including metabolic disorders, cardiovascular diseases, neurodegenerative diseases, and cancer.[2][9][10] In cancer, SIRT5's role is complex, acting as a tumor promoter in some contexts (e.g., acute myeloid leukemia) by supporting metabolic reprogramming and reducing oxidative stress, while functioning as a tumor suppressor in others (e.g., pancreatic ductal adenocarcinoma).[2][11]
This compound: A Selective SIRT5 Activator
This compound is a small molecule identified as a selective activator of SIRT5.[12][13][14] It has shown promise as an anti-tumor agent, particularly in pancreatic ductal adenocarcinoma (PDAC) models where SIRT5 expression is low.[11]
Mechanism of Action
This compound enhances the enzymatic activity of SIRT5.[15] In the context of PDAC, loss of SIRT5 leads to increased acetylation and activity of glutamic-oxaloacetic transaminase 1 (GOT1), promoting glutamine metabolism and tumor progression.[11] this compound mimics the effect of SIRT5 overexpression by decreasing the acetylation of GOT1, thereby inhibiting its enzymatic activity and reducing cancer cell viability.[11][12][15] Furthermore, this compound has been shown to decrease nucleotide pools, sensitizing pancreatic cancer cells to gemcitabine.[11]
Quantitative Data on this compound Activity
| Parameter | Value | Cell Line/Context | Reference |
| IC50 (Antitumor Activity) | 25.4 - 236.9 µM | Human PDAC cells | [12][15] |
| SIRT5 Deacetylase Activation | 1.5-fold increase | at 10 µM | [15] |
| 3-fold increase | at 50 µM | [15] | |
| 4-fold increase | at 200 µM | [15] |
Experimental Protocols
Sirtuin Activity Assay (Fluorometric)
This protocol is a general method for measuring the activity of sirtuin enzymes, including SIRT5, using a fluorogenic substrate.
Materials:
-
Recombinant SIRT5 enzyme
-
Fluorogenic acetylated peptide substrate (e.g., from a commercial kit)
-
NAD+ solution
-
Developer solution (containing a protease to release the fluorophore)
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Test compound (e.g., this compound) or vehicle control (DMSO)
-
96-well black microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Reagents: Thaw all reagents on ice. Prepare serial dilutions of the test compound (this compound) and a stock solution of NAD+.
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Recombinant SIRT5 enzyme
-
Test compound (this compound) or vehicle control
-
-
Incubation: Incubate the plate at 37°C for 10-15 minutes to allow the compound to interact with the enzyme.
-
Initiate Reaction: Add the NAD+ solution and the fluorogenic substrate to each well to start the reaction.
-
Deacetylation Reaction: Incubate the plate at 37°C for 30-60 minutes.
-
Develop Signal: Add the developer solution to each well and incubate at 37°C for 15-30 minutes. This step stops the deacetylation reaction and allows for the generation of the fluorescent signal.
-
Measure Fluorescence: Read the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 350/460 nm).[16]
-
Data Analysis: Calculate the change in fluorescence over time or the endpoint fluorescence. Compare the activity in the presence of the test compound to the vehicle control to determine the percent activation.
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment. The principle is that ligand binding stabilizes the target protein, increasing its melting temperature.[17][18]
Materials:
-
Cultured cells (e.g., PDAC cell line)
-
Test compound (this compound) and vehicle control (DMSO)
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., M-PER Mammalian Protein Extraction Reagent) with protease inhibitors
-
PCR tubes or 96-well PCR plate
-
Thermal cycler
-
Centrifuge
-
Equipment for Western blotting (SDS-PAGE gels, transfer apparatus, antibodies against SIRT5 and a loading control)
Procedure:
-
Cell Treatment: Treat cultured cells with the desired concentration of this compound or vehicle (DMSO) for a specific duration (e.g., 1 hour) at 37°C.[17]
-
Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in lysis buffer. Aliquot the cell lysate into PCR tubes for each temperature point.[17]
-
Heat Challenge: Place the tubes in a thermal cycler and heat them to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for a set time (e.g., 3-5 minutes).[17][19]
-
Cell Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles or sonication. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to separate the soluble fraction (supernatant) from the aggregated proteins (pellet).[17]
-
Sample Preparation for Western Blot: Collect the supernatant and determine the protein concentration. Normalize the protein concentrations for all samples and prepare them for SDS-PAGE by adding Laemmli buffer.
-
Western Blot Analysis:
-
Run the samples on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Block the membrane and probe with a primary antibody specific for SIRT5.
-
Incubate with a secondary antibody and detect the signal.
-
Re-probe the membrane with an antibody for a loading control protein (e.g., GAPDH or β-actin).
-
-
Data Analysis: Quantify the band intensities for SIRT5 at each temperature for both the this compound-treated and vehicle-treated samples. Plot the relative amount of soluble SIRT5 as a function of temperature. A shift in the melting curve to higher temperatures in the presence of this compound indicates target engagement.
Signaling Pathways and Visualizations
The following diagrams illustrate key pathways and experimental workflows related to SIRT5 and this compound.
Caption: SIRT5 regulation of key mitochondrial metabolic pathways.
Caption: Proposed mechanism of action for this compound in pancreatic cancer.
References
- 1. Sirtuin 5 - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. SIRT5: a potential target for discovering bioactive natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. uniprot.org [uniprot.org]
- 9. Research Portal [scholarship.miami.edu]
- 10. researchgate.net [researchgate.net]
- 11. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. medchemexpress.com [medchemexpress.com]
- 13. This compound - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 16. abcam.com [abcam.com]
- 17. benchchem.com [benchchem.com]
- 18. 4.1. Cellular thermal shift assay [bio-protocol.org]
- 19. Cellular thermal shift assay (CETSA) [bio-protocol.org]
Preliminary Investigation of MC3138 in Breast Cancer Models: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
MC3138, a selective activator of the NAD+-dependent deacetylase Sirtuin 5 (SIRT5), has emerged as a molecule of interest in oncology. While initial studies have focused on its potential in pancreatic cancer, recent evidence suggests a promising therapeutic avenue for breast cancer, particularly the aggressive triple-negative subtype. This technical guide provides a comprehensive overview of the preliminary investigations into this compound's effects on breast cancer models. It details the proposed mechanism of action, summarizes the available preclinical data, outlines key experimental protocols, and presents visual representations of the associated signaling pathways and experimental workflows. This document is intended to serve as a resource for researchers and drug development professionals interested in the further evaluation of this compound as a potential therapeutic agent for breast cancer.
Introduction
Breast cancer remains a significant global health challenge, with triple-negative breast cancer (TNBC) representing a particularly aggressive subtype with limited targeted therapeutic options.[1] A growing body of research highlights the critical role of metabolic reprogramming in cancer progression. One key metabolic pathway often dysregulated in cancer is glutamine metabolism, which is essential for providing cancer cells with the necessary building blocks for rapid proliferation.[2]
The enzyme glutaminase (B10826351) (GLS) is a key player in glutamine catabolism, and its expression is often elevated in breast tumors, especially in TNBC.[2] Sirtuin 5 (SIRT5), a mitochondrial deacetylase, has been identified as a negative regulator of GLS activity.[2] Therefore, the activation of SIRT5 presents a rational strategy for targeting glutamine metabolism in cancer. This compound is a selective small-molecule activator of SIRT5.[3] This guide summarizes the current understanding of this compound's preclinical activity in breast cancer models.
Data Presentation
Quantitative data on the single-agent activity of this compound in breast cancer cell lines, such as IC50 values, are not extensively available in the public domain. The primary research conducted to date has focused on the mechanistic aspects and the effects of this compound in combination with other agents. The available data are summarized below.
Table 1: Summary of In Vitro Effects of this compound in Breast Cancer Cell Lines
| Cell Line | Cancer Type | Treatment | Observed Effects | Citation |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound | Decreased cell viability and clonogenicity (qualitative) | [3] |
| CAL-62 | Anaplastic Thyroid Carcinoma (used in comparative studies) | This compound | Decreased cell viability and clonogenicity (qualitative) | [3] |
| MDA-MB-231 | Triple-Negative Breast Cancer | This compound + Lanthanum Acetate (Pi chelator) | Significant decrease in cell viability and clonogenicity | [3] |
Note: The study by Barreca et al. (2023) provides graphical representations of cell viability and colony formation, but does not report specific IC50 values for this compound alone.
Mechanism of Action and Signaling Pathway
This compound exerts its anti-cancer effects in breast cancer models through the activation of SIRT5, which in turn initiates a cascade of events impacting cellular metabolism and survival.
Signaling Pathway Diagram
The proposed signaling pathway for this compound in breast cancer is illustrated below.
Caption: Proposed signaling pathway of this compound in breast cancer cells.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the effects of this compound in breast cancer models.
Cell Culture
-
Cell Lines: MDA-MB-231 (triple-negative breast cancer) is a commonly used and relevant cell line for these studies.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
Cell Viability Assay (MTT Assay)
-
Seed breast cancer cells (e.g., MDA-MB-231) into a 96-well plate at a density of 5 x 10³ cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 10, 25, 50, 100 µM) or vehicle control (DMSO) for 24, 48, and 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Clonogenic Assay (Colony Formation Assay)
-
Seed breast cancer cells into 6-well plates at a low density (e.g., 500 cells per well).
-
Treat the cells with this compound at various concentrations or vehicle control.
-
Allow the cells to grow for 10-14 days, with media and treatment replaced every 3-4 days.
-
Wash the colonies with PBS, fix with methanol (B129727) for 15 minutes, and stain with 0.5% crystal violet for 30 minutes.
-
Count the number of colonies (containing >50 cells) and express the results as a percentage of the control.
Glutaminase (GLS) Activity Assay
-
Treat breast cancer cells with this compound or vehicle control for the desired time.
-
Lyse the cells and measure the protein concentration of the lysate.
-
Use a commercial glutaminase activity assay kit (fluorometric or colorimetric) according to the manufacturer's instructions.
-
The assay typically measures the production of glutamate or ammonia (B1221849) from the enzymatic conversion of glutamine.
-
Normalize the glutaminase activity to the total protein concentration.
Autophagy/Mitophagy Analysis (Western Blot)
-
Treat cells with this compound or vehicle control.
-
Lyse the cells and perform SDS-PAGE and Western blotting.
-
Probe for key autophagy and mitophagy markers such as LC3B (monitoring the conversion from LC3B-I to LC3B-II), ULK1, and BNIP3.
-
Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
-
Quantify band intensities using densitometry.
Reactive Oxygen Species (ROS) Measurement
-
Treat cells with this compound or vehicle control.
-
Incubate the cells with a fluorescent ROS indicator dye (e.g., DCFDA) according to the manufacturer's protocol.
-
Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer.
-
The increase in fluorescence is proportional to the level of intracellular ROS.
Experimental Workflow
The following diagram illustrates a typical experimental workflow for the preliminary investigation of this compound in breast cancer models.
Caption: A general experimental workflow for evaluating this compound.
Conclusion and Future Directions
The preliminary investigation of this compound in breast cancer models, particularly in the context of TNBC, suggests a promising therapeutic strategy centered on the activation of SIRT5 and the subsequent inhibition of glutamine metabolism. The proposed mechanism, involving the modulation of autophagy and the induction of ROS, provides a solid foundation for further research.
However, a significant data gap exists regarding the single-agent efficacy of this compound in a broader panel of breast cancer cell lines and in in-vivo models. Future studies should focus on:
-
Determining the IC50 values of this compound in a comprehensive panel of breast cancer cell lines, including different subtypes (luminal A/B, HER2-positive, and various TNBC subtypes).
-
Conducting in-vivo efficacy studies using breast cancer xenograft or patient-derived xenograft (PDX) models to evaluate the anti-tumor activity of this compound as a monotherapy and in combination with standard-of-care agents.
-
Further elucidating the downstream signaling pathways affected by this compound-induced SIRT5 activation to identify potential biomarkers of response and resistance.
Addressing these key areas will be crucial in advancing the development of this compound as a potential novel therapeutic for breast cancer.
References
Methodological & Application
Application Notes and Protocols for In Vitro Studies with MC3138, a SIRT5 Activator
Introduction
MC3138 is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase that plays a crucial role in regulating cellular metabolism.[1][2] Emerging research highlights its potential as a therapeutic agent, particularly in the context of cancer. In vitro studies have demonstrated that this compound can inhibit the proliferation of cancer cells, such as those in pancreatic ductal adenocarcinoma (PDAC) and breast cancer, especially in tumors with low SIRT5 expression.[1][3][4] These application notes provide detailed protocols for investigating the effects of this compound in vitro, intended for researchers in oncology, drug discovery, and cell biology.
This compound exerts its anti-cancer effects by modulating various cellular pathways. As a SIRT5 activator, it can mimic the effects of SIRT5 overexpression, leading to the deacetylation of target proteins.[1][4] One key target is glutaminase (B10826351) (GLS), an enzyme involved in glutamine metabolism; by regulating GLS, this compound can impact cancer cell vitality.[4][5] Furthermore, this compound has been shown to decrease the levels of metabolites in glutamine, glutathione, and pyrimidine (B1678525) metabolism pathways.[1] It also influences autophagy and mitophagy, cellular degradation processes that are often dysregulated in cancer.[4][5]
Data Presentation
The following tables summarize the quantitative data on the effects of this compound from in vitro studies.
Table 1: IC50 Values of this compound in Pancreatic Ductal Adenocarcinoma (PDAC) Cell Lines
| Cell Line | IC50 (µM) |
| SIRT5-low PDAC cells | 25.4 - 236.9 |
Source: Probechem Biochemicals, MedchemExpress.com[1][6]
Table 2: Effect of this compound on SIRT5 Deacetylase Activity
| This compound Concentration (µM) | Fold Increase in SIRT5 Activity |
| 10 | 1.5 |
| 50 | 3 |
| 200 | 4 |
Source: Probechem Biochemicals[1]
Experimental Protocols
Here are detailed protocols for key in vitro experiments to characterize the effects of this compound.
Protocol 1: General Cell Culture and this compound Treatment
This protocol describes the basic steps for culturing cancer cell lines and treating them with this compound.
Materials:
-
Cancer cell lines (e.g., PDAC cell lines, MDA-MB-231 breast cancer cells)
-
Complete culture medium (specific to the cell line)
-
This compound (dissolved in DMSO to prepare a stock solution)[1]
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Culture:
-
Maintain the cancer cell lines in their recommended complete culture medium in a humidified incubator at 37°C with 5% CO2.
-
Subculture the cells every 2-4 days, or when they reach 80-90% confluency. To subculture, wash the cells with PBS, detach them with Trypsin-EDTA, and re-seed them at the desired density.
-
-
This compound Preparation:
-
Prepare a stock solution of this compound by dissolving it in DMSO. For example, a 10 mM stock solution can be prepared.[1] Store the stock solution at -20°C or -80°C.[1]
-
On the day of the experiment, dilute the this compound stock solution in a complete culture medium to the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments, including the vehicle control (e.g., ≤ 0.1%).
-
-
Cell Treatment:
-
Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays, 6-well plates for protein analysis) and allow them to adhere overnight.
-
The following day, replace the medium with fresh medium containing the desired concentrations of this compound or the vehicle control.
-
Incubate the cells for the specified duration of the experiment (e.g., 24, 48, or 72 hours).
-
Protocol 2: Cell Viability Assay (MTT or Resazurin Assay)
This protocol is used to determine the effect of this compound on cell viability and to calculate the IC50 value.
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT solution (5 mg/mL in PBS) or Resazurin solution
-
DMSO (for MTT assay)
-
Plate reader
Procedure:
-
Following treatment with this compound for the desired time, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
For the Resazurin assay, add 10% volume of Resazurin solution to each well and incubate for 1-4 hours. Measure fluorescence with excitation at 530-560 nm and emission at 590 nm.[7]
-
Calculate cell viability as a percentage of the vehicle-treated control cells. The IC50 value can be determined by plotting cell viability against the log of this compound concentration and fitting the data to a dose-response curve.
Protocol 3: Colony Formation Assay
This assay assesses the long-term effect of this compound on the proliferative capacity of single cells.
Materials:
-
6-well plates
-
Complete culture medium
-
This compound
-
Crystal violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound for 24 to 48 hours.[8]
-
After treatment, replace the medium with a fresh, drug-free medium and allow the cells to grow for 7-14 days, or until visible colonies are formed.
-
Wash the colonies with PBS, fix them with methanol (B129727) for 15 minutes, and then stain them with crystal violet solution for 15-30 minutes.
-
Gently wash the plates with water and allow them to air dry.
-
Count the number of colonies (typically defined as clusters of >50 cells) in each well.
Protocol 4: Cell Cycle Analysis by Flow Cytometry
This protocol determines the effect of this compound on cell cycle progression.
Materials:
-
Cells treated with this compound
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Culture and treat cells with this compound for the desired duration.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Fix the cells in cold 70% ethanol (B145695) while vortexing gently and store them at -20°C for at least 2 hours.
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution and incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases can be quantified.[9]
Protocol 5: Western Blot Analysis
This protocol is for analyzing the expression of specific proteins in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., against HIF-1α, BNIP3, GOT1, or loading controls like GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
Procedure:
-
After treatment with this compound, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescence substrate and an imaging system.
Visualizations
The following diagrams illustrate the signaling pathway of this compound and a general experimental workflow.
Caption: Signaling pathway of this compound as a SIRT5 activator.
Caption: General workflow for in vitro testing of this compound.
References
- 1. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. In vitro potency assays for immune cell-mediated killing with the Maestro Z | Axion Biosystems [axionbiosystems.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for the Use of MC3138 in Cell Culture Assays
A Critical Clarification: MC3138 is a Small Molecule, Not a Cell Line
It is essential to clarify that this compound is not a cell line to be cultured, but rather a potent and selective small-molecule activator of Sirtuin 5 (SIRT5).[1][2] These application notes provide detailed protocols for preparing and utilizing this compound to treat various cell lines in culture for a range of cellular assays. This compound is particularly relevant for cancer research, where it has shown anti-tumor activity, especially in Pancreatic Ductal Adenocarcinoma (PDAC) cells.[3][4]
Application Notes
Overview
This compound functions by activating SIRT5, a member of the sirtuin family of NAD+-dependent deacylases.[2][5] SIRT5 is primarily located in the mitochondria and is involved in regulating metabolic pathways by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[5][6][7] Dysregulation of SIRT5 has been implicated in various cancers, making it an attractive therapeutic target.[7][8] this compound has been shown to inhibit the proliferation of cancer cells, particularly those with low SIRT5 expression, and can modulate metabolic pathways such as glutamine metabolism.[1][3]
Data Presentation: Efficacy of this compound on Cancer Cell Lines
The primary application of this compound in cell culture is to assess its impact on cell viability, proliferation, and other cellular functions. Its efficacy is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit a biological process by 50%.
| Cell Type | Assay | Efficacy (IC50) | Reference |
| Human Pancreatic Ductal Adenocarcinoma (PDAC) cells | Cell Viability | 25.4 - 236.9 µM | [1][3][4] |
Note: The wide range in IC50 values reflects the varying sensitivity of different PDAC cell lines to this compound treatment.
Mechanism of Action
This compound activates SIRT5, leading to the deacetylation and desuccinylation of downstream targets.[7] For instance, this compound treatment can decrease the lysine acetylation of Glutamate-Oxaloacetate Transaminase 1 (GOT1) and inhibit its enzymatic activity.[1] This modulation of metabolic enzymes can lead to a reduction in cancer cell viability and proliferation.[9] The activation of SIRT5 by this compound has also been linked to the modulation of autophagy and mitophagy, accompanied by an increase in reactive oxygen species (ROS), contributing to its anti-cancer effects.[9]
Experimental Protocols
Preparation of this compound Stock Solution
Proper preparation of the this compound stock solution is critical for accurate and reproducible experimental results.
Materials:
-
This compound powder (Cat. No. HY-160818 or equivalent)[3]
-
Dimethyl sulfoxide (B87167) (DMSO), cell culture grade
-
Sterile microcentrifuge tubes
Protocol:
-
This compound is soluble in DMSO.[10] To prepare a 10 mM stock solution, dissolve the appropriate amount of this compound powder in DMSO. For example, to make 1 mL of a 10 mM stock solution of this compound (Molecular Weight: 435.47 g/mol ), dissolve 0.435 mg of the powder in 100 µL of DMSO, then add DMSO to a final volume of 1 mL.
-
Vortex the solution thoroughly to ensure the compound is completely dissolved. Gentle warming or sonication may be required.[10]
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for short-term storage or -80°C for long-term storage (up to 6 months).[10]
Workflow for Preparing this compound Working Solutions
Cell Viability Assay (MTT/XTT Assay)
This protocol determines the cytotoxic effects of this compound on a chosen cancer cell line.
Materials:
-
Cancer cell line of interest (e.g., PDAC cell lines like PANC-1, BxPC-3)
-
Complete cell culture medium
-
96-well cell culture plates
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT reagent[11][12]
-
Solubilization solution (for MTT assay, e.g., DMSO or SDS in HCl)[12]
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 3,000–10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C and 5% CO2 to allow for cell attachment.
-
Treatment: The next day, remove the medium and add 100 µL of fresh medium containing various concentrations of this compound (e.g., a serial dilution from 0 µM to 250 µM).[3] Include a vehicle control (DMSO) at the highest concentration used for dilution.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT/XTT Addition:
-
For MTT Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[12][13]
-
For XTT Assay: Add 50 µL of the XTT reagent mixture to each well and incubate for 1-4 hours at 37°C.[13]
-
-
Measurement:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control cells. Plot the results to determine the IC50 value.
Clonogenic (Colony Formation) Assay
This assay assesses the long-term effect of this compound on the ability of single cells to proliferate and form colonies.[14][15]
Materials:
-
Cancer cell line of interest
-
6-well cell culture plates
-
Complete cell culture medium
-
This compound working solutions
-
Phosphate-buffered saline (PBS)
-
Fixation solution (e.g., methanol:acetic acid, 3:1)
-
Staining solution (e.g., 0.5% crystal violet in methanol)[15][16]
Protocol:
-
Cell Seeding: Seed a low number of cells (e.g., 200-1000 cells per well) in 6-well plates and allow them to attach overnight.[17]
-
Treatment: Treat the cells with various concentrations of this compound for a defined period (e.g., 24 hours).
-
Recovery: Remove the drug-containing medium, wash the cells with PBS, and add fresh complete medium.
-
Incubation: Incubate the plates for 7-14 days, allowing colonies to form.[14][15] A colony is typically defined as a cluster of at least 50 cells.[18]
-
Fixation and Staining:
-
Colony Counting: Carefully wash the plates with water and allow them to air dry. Count the number of visible colonies in each well.
-
Data Analysis: Calculate the plating efficiency and surviving fraction for each treatment condition relative to the untreated control.
Western Blot Analysis of SIRT5 Pathway Modulation
This protocol is used to detect changes in protein expression or post-translational modifications (e.g., acetylation) in response to this compound treatment.
Materials:
-
Cancer cell line of interest
-
6-well or 10 cm culture dishes
-
This compound working solutions
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)[20][21]
-
Primary antibodies (e.g., anti-SIRT5, anti-acetylated-lysine, anti-GOT1, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Culture and Treatment: Plate cells in 6-well or 10 cm dishes. Once they reach 70-80% confluency, treat them with this compound (e.g., 10 µM for 24 hours) and a vehicle control.[3]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.[21] Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.[20]
-
SDS-PAGE and Transfer: Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.[20] Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation:
-
Detection: Wash the membrane again with TBST, apply the ECL substrate, and visualize the protein bands using an imaging system.[20]
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 7. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Roles for the Sirtuin SIRT5 in Cancer Cells and the Tumor Microenvironment | Cornell University College of Veterinary Medicine [vet.cornell.edu]
- 9. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. file.medchemexpress.com [file.medchemexpress.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. broadpharm.com [broadpharm.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. Clonogenic Assay [bio-protocol.org]
- 16. Clonogenic Assay [en.bio-protocol.org]
- 17. mdpi.com [mdpi.com]
- 18. scribd.com [scribd.com]
- 19. Clonogenic Assay: Adherent Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 20. benchchem.com [benchchem.com]
- 21. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Optimizing MC3138 Treatment in Pancreatic Ductal Adenocarcinoma Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the treatment of Pancreatic Ductal Adenocarcinoma (PDAC) cells with MC3138, a selective activator of Sirtuin 5 (SIRT5). These guidelines are based on preclinical research and are intended to assist in the design and execution of in vitro experiments to evaluate the efficacy and mechanism of action of this compound in PDAC.
Introduction
Pancreatic ductal adenocarcinoma (PDAC) is a highly aggressive malignancy with limited therapeutic options. Recent research has identified metabolic reprogramming as a key driver of PDAC progression. This compound is a novel small molecule that activates SIRT5, a mitochondrial deacetylase involved in regulating cellular metabolism. Activation of SIRT5 by this compound has been shown to disrupt cancer cell metabolism, leading to reduced cell viability and sensitization to chemotherapy, presenting a promising therapeutic strategy for PDAC.[1][2][3]
Mechanism of Action
This compound selectively activates SIRT5, which plays a crucial role as a tumor suppressor in PDAC.[2][3] The primary mechanism involves the deacetylation and subsequent inhibition of glutamic-oxaloacetic transaminase 1 (GOT1), a key enzyme in non-canonical glutamine metabolism that PDAC cells rely on for proliferation and redox balance.[2][3] This disruption of glutamine metabolism leads to a cascade of downstream effects, including the modulation of autophagy and mitophagy, and an increase in reactive oxygen species (ROS), ultimately culminating in decreased cancer cell vitality.[4]
Optimal Concentration and Duration of this compound Treatment
The optimal concentration and duration of this compound treatment can vary depending on the specific PDAC cell line and the experimental endpoint. Based on available data, a broad range of effective concentrations has been identified.
Data Summary
| Parameter | Value | Cell Lines | Reference |
| IC50 Range | 25.4 - 236.9 µM | Human PDAC cells | [5] |
| Effective Concentration (Mechanistic Study) | 10 µM | Human PDAC cells | [2] |
| Treatment Duration (Mechanistic Study) | 24 hours | Human PDAC cells | [2] |
Note: It is highly recommended that researchers perform a dose-response and time-course experiment for their specific PDAC cell line(s) to determine the optimal conditions for their assays.
Experimental Protocols
The following are detailed protocols for key experiments to assess the efficacy of this compound in PDAC cells.
Cell Viability Assay (MTT Assay)
This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound.
Materials:
-
PDAC cell lines (e.g., PANC-1, MiaPaCa-2, BxPC-3)
-
Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed PDAC cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
Prepare serial dilutions of this compound in complete growth medium. A suggested starting range is from 1 µM to 250 µM. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After the incubation period, add 20 µL of MTT solution to each well.
-
Incubate the plate for 3-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Clonogenic Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
PDAC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Crystal Violet staining solution (0.5% crystal violet in 25% methanol)
Procedure:
-
Treat PDAC cells with various concentrations of this compound or vehicle control for a predetermined duration (e.g., 24 hours).
-
After treatment, harvest the cells by trypsinization and count them.
-
Seed a low number of viable cells (e.g., 200-1000 cells per well) into 6-well plates containing fresh complete growth medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 10-14 days, allowing colonies to form.
-
Monitor the plates for colony formation. When colonies are visible (at least 50 cells), wash the wells twice with PBS.
-
Fix the colonies by adding 1 mL of methanol (B129727) to each well and incubating for 15 minutes.
-
Remove the methanol and add 1 mL of Crystal Violet staining solution to each well. Incubate for 15 minutes at room temperature.
-
Wash the wells with water to remove excess stain and allow the plates to air dry.
-
Count the number of colonies in each well.
-
Calculate the plating efficiency and survival fraction for each treatment condition.
Western Blot for Autophagy Markers
This protocol is for detecting changes in the expression of autophagy-related proteins, such as LC3B and p62.
Materials:
-
PDAC cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-LC3B, anti-p62, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer and determine the protein concentration using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin. An increase in the LC3-II/LC3-I ratio and p62 degradation are indicative of autophagy induction.
Detection of Reactive Oxygen Species (ROS)
This protocol uses a fluorescent probe (e.g., DCFDA) to measure intracellular ROS levels.
Materials:
-
PDAC cells treated with this compound
-
2',7'-Dichlorofluorescin diacetate (DCFDA)
-
PBS
-
Flow cytometer or fluorescence microscope
Procedure:
-
Treat PDAC cells with this compound for the desired time.
-
Harvest the cells and wash them with PBS.
-
Resuspend the cells in PBS containing 5-10 µM DCFDA.
-
Incubate the cells in the dark for 30 minutes at 37°C.
-
Wash the cells twice with PBS to remove excess probe.
-
Resuspend the cells in PBS and analyze the fluorescence intensity immediately using a flow cytometer (typically with an excitation wavelength of 488 nm and emission at 530 nm) or visualize under a fluorescence microscope.
-
An increase in fluorescence intensity indicates an increase in intracellular ROS levels.
Visualizations
Signaling Pathway of this compound in PDAC Cells
Caption: this compound activates SIRT5, leading to the inhibition of GOT1 and disruption of glutamine metabolism, which in turn modulates autophagy/mitophagy and increases ROS, ultimately decreasing PDAC cell vitality.
Experimental Workflow for this compound Efficacy Testing
Caption: A typical workflow for evaluating the in vitro efficacy of this compound on PDAC cells, from initial cell culture and treatment to endpoint assays and data analysis.
References
- 1. Sirtuins as Key Regulators in Pancreatic Cancer: Insights into Signaling Mechanisms and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: MC3138 Solubility for In Vivo Animal Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3138 is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase primarily localized in the mitochondria.[1][2][3] SIRT5 plays a crucial role in regulating various metabolic pathways, including amino acid metabolism, fatty acid oxidation, and oxidative stress response.[2][4] Due to its role in cellular metabolism, this compound has emerged as a promising therapeutic agent, particularly in the context of cancer research, with studies demonstrating its antitumor activity in pancreatic ductal adenocarcinoma (PDAC) models.[2][3][5] Successful in vivo evaluation of this compound necessitates the development of appropriate vehicle formulations to ensure its solubility and bioavailability for animal administration. This document provides detailed application notes and protocols for the preparation of this compound formulations for preclinical animal research.
Quantitative Solubility Data
The solubility of this compound in various vehicles is critical for achieving the desired concentration for in vivo dosing. The following tables summarize the available quantitative data for this compound solubility in common solvent systems.
Table 1: Solubility of this compound in Common Solvents
| Solvent | Concentration | Notes | Reference |
| Dimethyl Sulfoxide (DMSO) | 50 mg/mL | Ultrasonic assistance may be required. | [6] |
Table 2: Formulations for In Vivo Administration
| Vehicle Composition | Achievable Concentration | Solution Type | Recommended Administration Route | Reference |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL | Clear Solution | Oral (gavage), Intraperitoneal (IP) | [6] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL | Clear Solution | Oral (gavage), Intraperitoneal (IP) | [6] |
| 10% DMSO, 90% Corn Oil | ≥ 2.5 mg/mL | Clear Solution | Oral (gavage), Intraperitoneal (IP) | [6] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL | Suspended Solution | Oral (gavage), Intraperitoneal (IP) | [5] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL | Suspended Solution | Oral (gavage), Intraperitoneal (IP) | [5] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL | Clear Solution | Oral (gavage), Intraperitoneal (IP) | [5] |
Note: SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a solubilizing agent.
Experimental Protocols
Protocol 1: Preparation of this compound Formulation (Clear Solution)
This protocol is suitable for preparing a clear solution of this compound for in vivo administration.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
-
Water bath or sonicator (optional)
Procedure:
-
Prepare Stock Solution: Accurately weigh the required amount of this compound powder and dissolve it in DMSO to create a concentrated stock solution (e.g., 25 mg/mL or 50 mg/mL). Gentle warming or sonication can be used to aid dissolution.
-
Vehicle Preparation (for a 1 mL final volume):
-
In a sterile conical tube, add 400 µL of PEG300.
-
To the PEG300, add 100 µL of the this compound stock solution in DMSO. Vortex thoroughly to ensure a homogenous mixture.
-
Add 50 µL of Tween-80 to the mixture and vortex again.
-
Slowly add 450 µL of sterile saline to the mixture while vortexing to bring the final volume to 1 mL.
-
-
Final Formulation: The resulting clear solution will have a final vehicle composition of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline. The final concentration of this compound will depend on the concentration of the initial stock solution.
-
Sterility: Perform all steps under sterile conditions in a laminar flow hood to minimize the risk of contamination.
-
Storage: It is recommended to prepare the formulation fresh before each use. If short-term storage is necessary, store at 2-8°C and protect from light. Visually inspect for any precipitation before use.
Protocol 2: Preparation of this compound Formulation (Suspension)
For higher concentrations, a suspended solution may be necessary.
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO), sterile, cell culture grade
-
PEG300, sterile
-
Tween-80, sterile
-
Saline (0.9% NaCl), sterile
-
Sterile conical tubes (15 mL or 50 mL)
-
Sterile syringes and needles
-
Vortex mixer
Procedure:
-
Prepare Stock Solution: Prepare a 50 mg/mL stock solution of this compound in DMSO.
-
Vehicle Preparation (for a 1 mL final volume of a 5 mg/mL suspension):
-
In a sterile conical tube, add 400 µL of PEG300.
-
Add 100 µL of the 50 mg/mL this compound stock solution in DMSO to the PEG300 and mix thoroughly by vortexing.
-
Add 50 µL of Tween-80 and vortex until the mixture is uniform.
-
Add 450 µL of saline to the mixture to reach a final volume of 1 mL. Vortex vigorously to ensure a uniform suspension.[5]
-
-
Administration: Before each administration, ensure the suspension is thoroughly re-suspended by vortexing to guarantee uniform dosing.
Signaling Pathway and Experimental Workflow
This compound Mechanism of Action
This compound functions as a selective activator of SIRT5.[3][5] In the context of pancreatic cancer, SIRT5 has been shown to act as a tumor suppressor.[4] SIRT5 deacetylates and regulates the activity of various metabolic enzymes. One key target is glutamic-oxaloacetic transaminase 1 (GOT1). By activating SIRT5, this compound can decrease the acetylation of GOT1, thereby inhibiting its enzymatic activity.[3] This disruption of glutamine metabolism can lead to reduced cancer cell viability.[2]
Caption: this compound activates SIRT5, leading to the deacetylation and inhibition of GOT1.
Experimental Workflow for In Vivo Studies
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in an in vivo animal model of cancer.
Caption: A typical workflow for in vivo evaluation of this compound.
Safety Considerations
-
DMSO Toxicity: While widely used, DMSO can have toxic effects at high concentrations. It is crucial to adhere to the recommended percentages in the formulation to minimize potential adverse effects.
-
PEG300 and Tween-80: These are generally considered safe for animal administration in the specified concentrations. However, long-term daily administration may warrant further toxicological evaluation.[7]
-
Animal Monitoring: Closely monitor animals for any signs of toxicity, such as weight loss, changes in behavior, or injection site reactions.
Disclaimer: These protocols and application notes are intended for research purposes only. Researchers should optimize these protocols based on their specific experimental needs and animal models. Always consult relevant institutional and national guidelines for animal welfare and handling.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. lifetechindia.com [lifetechindia.com]
- 7. researchgate.net [researchgate.net]
Protocol for the Preparation of MC3138 Stock Solutions in DMSO
Application Note & Protocol: MC3138 Dissolution in DMSO
For Research Use Only
Introduction
This compound is a selective activator of Sirtuin 5 (SIRT5), a NAD+-dependent deacetylase primarily located in the mitochondria.[1][2] SIRT5 plays a crucial role in regulating various metabolic pathways, including amino acid metabolism, fatty acid oxidation, and oxidative stress response.[3] this compound has demonstrated anti-tumor activity in preclinical models of pancreatic ductal adenocarcinoma (PDAC), making it a valuable tool for cancer research and drug development.[4][5] Proper dissolution and storage of this compound are critical for ensuring its stability and activity in in vitro and in vivo experiments. This document provides a detailed protocol for dissolving this compound in dimethyl sulfoxide (B87167) (DMSO) to prepare concentrated stock solutions.
Quantitative Data Summary
The following table summarizes the key quantitative data for the dissolution of this compound in DMSO.
| Parameter | Value | Reference |
| Molecular Weight | 435.47 g/mol | [4] |
| Solubility in DMSO | 200 mg/mL (459.27 mM) | [4] |
| Recommended Stock Solution Concentration | 1 mM, 5 mM, 10 mM | [4] |
| Storage of Stock Solution | -20°C for up to 1 month, -80°C for up to 6 months | [4] |
Signaling Pathway of this compound
This compound selectively activates SIRT5, which in turn deacetylates and modulates the activity of downstream target proteins.[2][4] In the context of pancreatic cancer, a key target of SIRT5 is the enzyme glutamic-oxaloacetic transaminase 1 (GOT1).[4] Activation of SIRT5 by this compound leads to the deacetylation of GOT1, which inhibits its enzymatic activity.[4] This disruption of glutamine metabolism can suppress the growth of pancreatic cancer cells.[3][4]
Caption: this compound activates SIRT5, leading to the deacetylation and inactivation of GOT1.
Experimental Protocols
Materials
-
This compound powder
-
Anhydrous or molecular sieve-dried Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Ultrasonic bath/sonicator
-
Calibrated pipettes and sterile tips
Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
This protocol describes the preparation of 1 mL of a 10 mM this compound stock solution. Adjust volumes accordingly for different desired concentrations or volumes.
-
Weighing this compound: Accurately weigh out 4.35 mg of this compound powder and transfer it to a sterile microcentrifuge tube.
-
Adding DMSO: Add 1 mL of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.
-
Dissolution:
-
Vortex the solution vigorously for 1-2 minutes.
-
To ensure complete dissolution, place the tube in an ultrasonic bath for 10-15 minutes.[4] Visually inspect the solution to ensure no solid particles remain. The solution should be clear.
-
-
Aliquoting and Storage:
Experimental Workflow: In Vitro Cell Viability Assay (MTT Assay)
This workflow outlines the general steps for using the this compound DMSO stock solution to treat cells in culture and assess cell viability using an MTT assay.
Caption: Workflow for an in vitro cell viability assay using a DMSO stock of this compound.
Detailed Protocol for Cell Treatment:
-
Cell Seeding: Seed the desired cell line into a 96-well plate at a predetermined density and allow the cells to adhere overnight.[1]
-
Preparation of Working Solutions:
-
Thaw an aliquot of the 10 mM this compound DMSO stock solution.
-
Prepare serial dilutions of the stock solution in complete cell culture medium to achieve the desired final treatment concentrations.
-
Important: The final concentration of DMSO in the cell culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.[6] A vehicle control containing the same final concentration of DMSO without this compound must be included in the experiment.
-
-
Cell Treatment:
-
Remove the old medium from the cells.
-
Add the prepared working solutions of this compound and the DMSO vehicle control to the respective wells.
-
-
Incubation: Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Assay: Following incubation, proceed with the MTT assay to determine cell viability according to the manufacturer's protocol. This typically involves adding MTT reagent, incubating to allow formazan crystal formation, and then solubilizing the crystals with DMSO before reading the absorbance on a plate reader.[1][5]
Safety Precautions
-
This compound is for research use only and its toxicological properties have not been fully investigated. Handle with care and use appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
DMSO is a potent solvent and can facilitate the absorption of other chemicals through the skin. Avoid direct contact.
-
All procedures should be performed in a well-ventilated area or a chemical fume hood.
References
- 1. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. integra-biosciences.com [integra-biosciences.com]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols: Synergistic Effects of MC3138 and Gemcitabine in Pancreatic Cancer
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pancreatic ductal adenocarcinoma (PDAC) remains a challenging malignancy with limited therapeutic options. Gemcitabine (B846) has long been a cornerstone of treatment, but its efficacy is often hampered by intrinsic and acquired resistance. Emerging research has identified the metabolic enzyme Sirtuin 5 (SIRT5) as a tumor suppressor in PDAC. MC3138, a selective activator of SIRT5, has demonstrated promising antitumor activity. This document provides detailed application notes and protocols for investigating the synergistic effects of combining this compound with gemcitabine in preclinical models of pancreatic cancer, based on published research.
The combination of this compound and gemcitabine has been shown to be synergistic, particularly in PDAC cells with low SIRT5 expression.[1] The proposed mechanism involves the this compound-mediated activation of SIRT5, which leads to the deacetylation and inhibition of glutamic-oxaloacetic transaminase 1 (GOT1).[1][2] This metabolic rewiring diminishes nucleotide pools, thereby sensitizing cancer cells to the DNA synthesis-inhibiting effects of gemcitabine.[3][4][5]
Data Presentation
The following tables summarize the quantitative data from preclinical studies investigating the synergistic effects of this compound and gemcitabine.
Table 1: In Vitro Cytotoxicity of this compound and Gemcitabine in Pancreatic Cancer Cell Lines
| Cell Line | Treatment | IC50 |
| PDAC Cells (general) | This compound | 25.4 - 236.9 µM[1][2] |
| Data for gemcitabine alone and in combination with this compound would be included here from specific studies. |
Table 2: In Vivo Antitumor Efficacy of this compound and Gemcitabine Combination in a PDAC Xenograft Model
| Treatment Group | Mean Tumor Volume (mm³) | Tumor Growth Inhibition (%) |
| Vehicle Control | Data from study | - |
| Gemcitabine alone | Data from study | Calculated |
| This compound alone | Data from study | Calculated |
| This compound + Gemcitabine | Data from study | Calculated |
Note: The data in these tables are illustrative and should be populated with specific findings from relevant preclinical studies.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability Assay (MTT Assay)
This protocol is used to assess the cytotoxic effects of this compound and gemcitabine, alone and in combination, on pancreatic cancer cell lines.
Materials:
-
Pancreatic cancer cell lines (e.g., PANC-1, MiaPaCa-2)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed pancreatic cancer cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Prepare serial dilutions of this compound and gemcitabine in culture medium. For combination studies, a fixed ratio of the two drugs can be used.
-
Remove the medium from the wells and add 100 µL of the drug-containing medium. Include wells with vehicle control (e.g., DMSO for this compound) and medium-only blanks.
-
Incubate the plates for 48-72 hours at 37°C and 5% CO₂.
-
Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells. IC50 values can be determined using dose-response curve analysis software.
-
To assess synergy, the Combination Index (CI) can be calculated using software such as CompuSyn, where CI < 1 indicates synergy.
Western Blot Analysis for Apoptosis Markers
This protocol is used to detect changes in the expression of key apoptosis-related proteins following treatment with this compound and gemcitabine.
Materials:
-
Pancreatic cancer cells
-
This compound and Gemcitabine
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-cleaved PARP, anti-cleaved Caspase-3, anti-Bcl-2, anti-Bax, and anti-GAPDH or β-actin as a loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Seed cells in 6-well plates and treat with this compound, gemcitabine, or the combination for the desired time (e.g., 24-48 hours).
-
Wash cells with ice-cold PBS and lyse them in RIPA buffer.
-
Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
Normalize protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C, following the manufacturer's recommended dilution.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
Apply ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Densitometry analysis can be performed to quantify the relative protein expression levels.
In Vivo Pancreatic Cancer Xenograft Model
This protocol describes the evaluation of the antitumor efficacy of the this compound and gemcitabine combination in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., athymic nude or NOD-SCID)
-
Pancreatic cancer cells (e.g., PANC-1, MiaPaCa-2) or patient-derived xenograft (PDX) tissue
-
Matrigel (optional)
-
This compound formulation for in vivo use
-
Gemcitabine formulation for in vivo use
-
Calipers
-
Sterile surgical instruments
Procedure:
-
Subcutaneously inject pancreatic cancer cells (typically 1-5 x 10⁶ cells in PBS, with or without Matrigel) into the flank of each mouse. For orthotopic models, surgically implant cells or PDX tissue into the pancreas.
-
Monitor tumor growth regularly by measuring tumor dimensions with calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (e.g., Vehicle, this compound, Gemcitabine, this compound + Gemcitabine).
-
Administer the treatments according to the desired schedule and route (e.g., intraperitoneal injection, oral gavage). For example, gemcitabine is often administered intraperitoneally once or twice weekly.[6]
-
Continue to monitor tumor volume and mouse body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry, western blotting).
TUNEL Assay for Apoptosis in Tumor Tissues
This protocol is for the detection of apoptotic cells in formalin-fixed, paraffin-embedded (FFPE) tumor sections from the in vivo study.
Materials:
-
FFPE tumor tissue sections on slides
-
Xylene and ethanol (B145695) series for deparaffinization and rehydration
-
Proteinase K
-
TUNEL assay kit (containing TdT enzyme and labeled dUTPs)
-
DAPI or other nuclear counterstain
-
Fluorescence microscope
Procedure:
-
Deparaffinize the tumor sections by incubating in xylene, followed by rehydration through a graded series of ethanol to water.
-
Perform antigen retrieval if required by the kit manufacturer's protocol (e.g., by heating in citrate (B86180) buffer).
-
Permeabilize the sections by incubating with Proteinase K.
-
Wash the slides with PBS.
-
Follow the specific instructions of the TUNEL assay kit for the labeling reaction, which typically involves incubating the sections with a mixture of TdT enzyme and fluorescently labeled dUTPs in a reaction buffer. This should be done in a humidified chamber at 37°C.
-
Wash the slides to remove unincorporated nucleotides.
-
Counterstain the nuclei with DAPI.
-
Mount the slides with an anti-fade mounting medium.
-
Visualize the slides under a fluorescence microscope. TUNEL-positive (apoptotic) cells will show fluorescence at the appropriate wavelength, while all nuclei will be visible with the DAPI filter.
-
The apoptotic index can be quantified by counting the number of TUNEL-positive cells relative to the total number of cells in several high-power fields.
Visualizations
Signaling Pathway
Caption: this compound and Gemcitabine synergistic pathway.
Experimental Workflow
Caption: Workflow for this compound and Gemcitabine synergy studies.
References
- 1. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. assaygenie.com [assaygenie.com]
- 6. Development of gemcitabine-resistant patient-derived xenograft models of pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
Measuring the Effect of MC3138 on GOT1 Deacetylation: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutamate-Oxaloacetate Transaminase 1 (GOT1), a key enzyme in amino acid metabolism, has been identified as a critical component in the metabolic reprogramming of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[1] The enzymatic activity of GOT1 is regulated by post-translational modifications, including lysine (B10760008) acetylation. The deacetylation of GOT1 is mediated by Sirtuin 5 (SIRT5), an NAD+-dependent protein deacetylase.[2][3][4] MC3138 is a selective small-molecule activator of SIRT5.[5][6][7] By activating SIRT5, this compound leads to the deacetylation of target proteins, including GOT1, thereby modulating their function.[5][7] These application notes provide detailed protocols to investigate and quantify the effect of this compound on the deacetylation status and enzymatic activity of GOT1.
Signaling Pathway
The activation of SIRT5 by this compound initiates a signaling cascade that results in the deacetylation of GOT1. Specifically, SIRT5 targets and removes the acetyl group from lysine 369 (K369) of GOT1.[3][4] This deacetylation event leads to an inhibition of GOT1's enzymatic activity.[2][5]
Data Presentation
The following tables summarize the quantitative effects of this compound on SIRT5 deacetylase activity and the resulting impact on GOT1.
Table 1: Dose-Dependent Activation of SIRT5 Deacetylase Activity by this compound
| This compound Concentration (µM) | Fold Increase in SIRT5 Activity |
| 10 | 1.5 |
| 50 | 3.0 |
| 200 | 4.0 |
| Data sourced from Probechem Biochemicals.[7] |
Table 2: Effect of this compound on GOT1 Acetylation and Activity in PDAC Cells
| Treatment | Observation |
| This compound (10 µM, 24 h) | Decreased lysine acetylation of GOT1 protein. |
| This compound (10 µM, 24 h) | Inhibition of GOT1 enzymatic activity. |
| Data sourced from MedchemExpress.[5] |
Experimental Protocols
To validate and quantify the effect of this compound on GOT1 deacetylation, a series of experiments can be performed. The following protocols provide a detailed methodology for these key experiments.
Experimental Workflow
Protocol 1: Cellular Thermal Shift Assay (CETSA) for SIRT5 Target Engagement
This protocol is adapted from established CETSA methodologies and is designed to confirm the direct interaction of this compound with its target, SIRT5, in a cellular context.[2]
Materials:
-
PDAC cell line (e.g., PANC-1)
-
Complete cell culture medium
-
This compound (in DMSO)
-
DMSO (vehicle control)
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody: anti-SIRT5
-
HRP-conjugated secondary antibody
-
ECL detection reagent
Procedure:
-
Cell Culture and Treatment:
-
Seed PDAC cells and grow to 80-90% confluency.
-
Treat cells with the desired concentration of this compound or DMSO for 1 hour at 37°C.
-
-
Heat Challenge:
-
Aliquot the cell suspension into PCR tubes for each temperature point (e.g., 40°C to 70°C in 2-3°C increments).
-
Heat the tubes in a thermal cycler for 3 minutes at the designated temperatures, followed by cooling at room temperature for 3 minutes.
-
-
Cell Lysis and Protein Quantification:
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Centrifuge at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet aggregated proteins.
-
Collect the supernatant containing the soluble protein fraction.
-
Determine the protein concentration of each sample using a BCA assay.
-
-
Western Blot Analysis:
-
Normalize all samples to the same protein concentration.
-
Prepare samples with Laemmli buffer and boil for 5 minutes.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Block the membrane and incubate with the anti-SIRT5 primary antibody overnight at 4°C.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL reagent.
-
-
Data Analysis:
-
Quantify the band intensities for SIRT5 at each temperature.
-
Normalize the intensities to the lowest temperature point.
-
Plot the normalized intensity versus temperature to generate melting curves for both this compound-treated and vehicle-treated samples. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.
-
Protocol 2: Immunoprecipitation (IP) and Western Blot for GOT1 Acetylation
This protocol details the enrichment of acetylated proteins followed by the specific detection of GOT1 to measure changes in its acetylation status.
Materials:
-
Cell lysates from Protocol 1 (pre-heat challenge)
-
Anti-acetyl-lysine antibody conjugated to beads (or a separate anti-acetyl-lysine antibody and Protein A/G beads)
-
IP Lysis/Wash Buffer
-
Elution Buffer
-
Primary antibodies: anti-GOT1, anti-actin (loading control)
-
HRP-conjugated secondary antibody
-
Other materials for Western Blotting as in Protocol 1
Procedure:
-
Immunoprecipitation of Acetylated Proteins:
-
Normalize the protein concentration of lysates from cells treated with this compound or vehicle.
-
Incubate 1-2 mg of total protein with anti-acetyl-lysine antibody-conjugated beads overnight at 4°C with gentle rotation.[8]
-
Wash the beads several times with IP Lysis/Wash Buffer to remove non-specific binding.
-
Elute the bound acetylated proteins using an appropriate elution buffer.
-
-
Western Blot Analysis of GOT1:
-
Prepare the eluted samples and an input control (a small fraction of the initial lysate) with Laemmli buffer.
-
Perform SDS-PAGE and transfer as described previously.
-
Incubate the membrane with the anti-GOT1 primary antibody.
-
After signal detection for GOT1, the membrane can be stripped and re-probed with an anti-actin antibody to ensure equal loading of the input samples.
-
-
Data Analysis:
-
Quantify the band intensity of immunoprecipitated GOT1 for each treatment condition.
-
Normalize the acetylated GOT1 signal to the total GOT1 in the input lysate to account for any changes in total protein expression.
-
Compare the levels of acetylated GOT1 in this compound-treated samples to the vehicle control to determine the extent of deacetylation.
-
Protocol 3: GOT1 Enzymatic Activity Assay
This protocol measures the functional consequence of GOT1 deacetylation by assessing its enzymatic activity. This assay couples the GOT1 reaction to the activity of malate (B86768) dehydrogenase (MDH), which consumes NADH.[3][4]
Materials:
-
Cell lysates from this compound and vehicle-treated cells
-
Assay Buffer (e.g., 100 mM Tris-HCl, pH 7.4)
-
L-Aspartate
-
α-Ketoglutarate
-
NADH
-
Malate Dehydrogenase (MDH)
-
96-well UV-transparent plate
-
Plate reader capable of measuring absorbance at 340 nm
Procedure:
-
Reaction Mixture Preparation:
-
Prepare a reaction mixture containing L-aspartate, α-ketoglutarate, NADH, and MDH in the assay buffer.
-
-
Enzyme Activity Measurement:
-
Add a standardized amount of cell lysate to each well of the 96-well plate.
-
Initiate the reaction by adding the reaction mixture.
-
Immediately measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-15 minutes.
-
-
Data Analysis:
-
Calculate the rate of NADH oxidation by determining the change in absorbance at 340 nm over time.
-
The rate of decrease in absorbance is proportional to the GOT1 activity.
-
Compare the GOT1 activity in lysates from this compound-treated cells to that of vehicle-treated cells.
-
Conclusion
The protocols outlined in these application notes provide a robust framework for researchers to measure the effect of the SIRT5 activator, this compound, on the deacetylation and enzymatic activity of GOT1. By confirming target engagement with CETSA, quantifying changes in acetylation via immunoprecipitation and Western blotting, and assessing the functional consequences with an enzyme activity assay, a comprehensive understanding of the molecular mechanism of this compound's effect on GOT1 can be achieved. These methods are essential for the preclinical evaluation of SIRT5 activators as potential therapeutic agents.
References
- 1. benchchem.com [benchchem.com]
- 2. Discovery of GOT1 Inhibitors from a Marine-Derived Aspergillus terreus That Act against Pancreatic Ductal Adenocarcinoma [mdpi.com]
- 3. Biochemical Characterization and Structure-Based Mutational Analysis Provide Insight into the Binding and Mechanism of Action of Novel Aspartate Aminotransferase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery and optimization of aspartate aminotransferase 1 inhibitors to target redox balance in pancreatic ductal adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Tissue of origin dictates GOT1 dependence and confers synthetic lethality to radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Immunoprecipitation of Acetyl-lysine And Western Blotting of Long-chain acyl-CoA Dehydrogenases and Beta-hydroxyacyl-CoA Dehydrogenase in Palmitic Acid Treated Human Renal Tubular Epithelial Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for MC3138 in Organoid Culture Systems
For Researchers, Scientists, and Drug Development Professionals
Introduction
MC3138 is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5), a mitochondrial deacetylase and desuccinylase. Emerging research highlights the potential of this compound as a therapeutic agent, particularly in cancers characterized by metabolic dysregulation, such as pancreatic ductal adenocarcinoma (PDAC). Patient-derived organoids (PDOs) have become a pivotal preclinical model, recapitulating the complex three-dimensional architecture and heterogeneity of tumors. This document provides detailed application notes and protocols for the utilization of this compound in organoid culture systems, with a focus on pancreatic cancer.
Mechanism of Action
This compound functions by activating SIRT5, which plays a crucial role in regulating cellular metabolism.[1] SIRT5 modulates various metabolic pathways, including the tricarboxylic acid (TCA) cycle, glycolysis, fatty acid metabolism, and reactive oxygen species (ROS) scavenging.[2] In the context of cancer, activation of SIRT5 by this compound can lead to a metabolic rewiring that is detrimental to tumor cell proliferation. Specifically, this compound has been shown to decrease the levels of metabolites in the glutamine, glutathione, and pyrimidine (B1678525) metabolism pathways in PDAC cell lines with low SIRT5 expression. This metabolic disruption, coupled with an induction of autophagy and mitophagy, leads to an increase in cytotoxic ROS levels, ultimately inhibiting cancer cell viability.[3]
Data Summary
The following tables summarize the quantitative data available for this compound, primarily from studies on pancreatic cancer cell lines, which can serve as a reference for designing organoid experiments.
Table 1: In Vitro Activity of this compound
| Parameter | Cell Line | Value | Reference |
| IC50 | Pancreatic Ductal Adenocarcinoma (PDAC) | 25.4 - 236.9 µM | [ProbeChem] |
| SIRT5 Activity | - | 1.5-fold increase at 10 µM | [ProbeChem] |
| SIRT5 Activity | - | 3-fold increase at 50 µM | [ProbeChem] |
| SIRT5 Activity | - | 4-fold increase at 200 µM | [ProbeChem] |
Table 2: Synergistic Effect of this compound with Gemcitabine (B846) in PDAC Organoids
| Combination | Organoid Model | Effect | Reference |
| This compound + Gemcitabine | Low-SIRT5 Human PDAC Organoids | Synergistic decrease in tumor size, weight, and proliferation | [ProbeChem] |
Experimental Protocols
The following protocols are adapted from established methods for patient-derived organoid culture and drug testing. Optimization of concentrations and incubation times for specific organoid lines is recommended.
Protocol 1: General Culture of Pancreatic Cancer Organoids
This protocol outlines the basic steps for establishing and maintaining pancreatic cancer organoids from patient tissue.
Materials:
-
Patient-derived pancreatic tumor tissue
-
DMEM/F12 medium
-
Advanced DMEM/F12 medium
-
Penicillin-Streptomycin
-
GlutaMAX
-
HEPES
-
Fetal Bovine Serum (FBS)
-
Growth factors (e.g., EGF, Noggin, R-spondin1, Wnt3a)
-
Matrigel® (Growth Factor Reduced)
-
Collagenase/Dispase
-
TrypLE™ Express
-
Y-27632 (ROCK inhibitor)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Tissue Digestion:
-
Mince the tumor tissue into small fragments (1-2 mm).
-
Digest the tissue with a solution containing Collagenase/Dispase and DNase I in DMEM/F12 at 37°C for 30-60 minutes with gentle agitation.
-
Neutralize the digestion with DMEM/F12 containing 10% FBS.
-
Centrifuge the cell suspension and wash the pellet with PBS.
-
-
Organoid Seeding:
-
Resuspend the cell pellet in Matrigel® on ice.
-
Plate 50 µL domes of the Matrigel-cell suspension into a pre-warmed 24-well plate.
-
Allow the Matrigel to solidify at 37°C for 15-30 minutes.
-
Overlay each dome with 500 µL of complete organoid growth medium containing growth factors and Y-27632.
-
-
Organoid Maintenance:
-
Change the medium every 2-3 days.
-
Passage the organoids every 7-14 days by mechanically disrupting the Matrigel domes and organoids, followed by re-plating in fresh Matrigel.
-
Protocol 2: this compound Treatment of Pancreatic Cancer Organoids
This protocol details the treatment of established pancreatic organoids with this compound.
Materials:
-
Established pancreatic cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Complete organoid growth medium
-
96-well plates
Procedure:
-
Organoid Plating for Drug Screening:
-
Harvest and dissociate organoids into small fragments or single cells using TrypLE™ Express.
-
Resuspend the organoid fragments in Matrigel® at a density of approximately 500-1000 fragments per 50 µL.
-
Plate 50 µL of the Matrigel-organoid suspension into each well of a 96-well plate.
-
Allow the Matrigel to solidify and overlay with 100 µL of complete organoid growth medium.
-
Culture for 3-4 days to allow organoid reformation.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete organoid growth medium. A suggested starting concentration range is 10 µM to 200 µM.
-
Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Carefully remove the existing medium from the organoid cultures.
-
Add 100 µL of the medium containing the appropriate concentration of this compound or vehicle control to each well.
-
Incubate for a duration determined by the experimental endpoint (e.g., 72-96 hours for viability assays).
-
Protocol 3: Combination Treatment with this compound and Gemcitabine
This protocol outlines a method for assessing the synergistic effects of this compound and gemcitabine.
Materials:
-
Established pancreatic cancer organoid cultures
-
This compound (stock solution in DMSO)
-
Gemcitabine (stock solution in sterile water or saline)
-
Complete organoid growth medium
-
96-well plates
Procedure:
-
Organoid Plating:
-
Follow the procedure outlined in Protocol 2 for plating organoids in a 96-well plate.
-
-
Combination Treatment:
-
Prepare a dose-response matrix of this compound and gemcitabine in complete organoid growth medium.
-
Include single-agent controls for both this compound and gemcitabine, as well as a vehicle control.
-
Replace the medium in the organoid cultures with the medium containing the drug combinations.
-
Incubate for 96 hours.
-
-
Data Analysis:
-
Assess cell viability using an appropriate assay (see Protocol 4).
-
Calculate synergy scores using a suitable method, such as the Bliss independence model or the Chou-Talalay method.
-
Protocol 4: Assessment of Organoid Viability
This protocol describes a common method for quantifying organoid viability after drug treatment.
Materials:
-
Treated organoid cultures in a 96-well plate
-
CellTiter-Glo® 3D Cell Viability Assay (Promega) or similar ATP-based assay
-
Luminometer
Procedure:
-
Assay Preparation:
-
Equilibrate the 96-well plate and the CellTiter-Glo® 3D reagent to room temperature.
-
-
Lysis and Luminescence Measurement:
-
Add 100 µL of CellTiter-Glo® 3D reagent to each well containing 100 µL of medium.
-
Mix the contents by orbital shaking for 5 minutes to induce cell lysis.
-
Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control wells.
-
Plot the dose-response curves and calculate IC50 values.
-
Protocol 5: Measurement of Reactive Oxygen Species (ROS)
This protocol provides a method for quantifying intracellular ROS levels in organoids.
Materials:
-
Treated organoid cultures
-
CellROX® Green Reagent (Thermo Fisher Scientific) or similar ROS indicator
-
Hoechst 33342
-
PBS
-
Fluorescence microscope or high-content imaging system
Procedure:
-
Staining:
-
Remove the culture medium and wash the organoids with warm PBS.
-
Add fresh culture medium containing CellROX® Green Reagent (final concentration ~5 µM) and Hoechst 33342 (for nuclear counterstaining).
-
Incubate for 30-60 minutes at 37°C.
-
-
Imaging:
-
Wash the organoids three times with warm PBS.
-
Add fresh medium to the wells.
-
Image the organoids using a fluorescence microscope with appropriate filters for the ROS indicator and Hoechst 33342.
-
-
Quantification:
-
Quantify the fluorescence intensity of the ROS indicator per organoid or per cell using image analysis software.
-
Normalize the ROS signal to the number of cells (from Hoechst staining).
-
Protocol 6: Assessment of Autophagy
This protocol describes the detection of autophagy by monitoring the formation of LC3 puncta.
Materials:
-
Treated organoid cultures
-
Primary antibody against LC3B
-
Fluorescently labeled secondary antibody
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
DAPI
-
Confocal microscope
Procedure:
-
Fixation and Permeabilization:
-
Fix the organoids in 4% PFA for 20 minutes at room temperature.
-
Wash with PBS.
-
Permeabilize with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block with blocking buffer for 1 hour.
-
Incubate with the primary anti-LC3B antibody overnight at 4°C.
-
Wash with PBS.
-
Incubate with the fluorescently labeled secondary antibody and DAPI for 1-2 hours at room temperature.
-
Wash with PBS.
-
-
Imaging and Analysis:
-
Image the stained organoids using a confocal microscope.
-
Quantify the number and intensity of LC3 puncta per cell using image analysis software. An increase in LC3 puncta is indicative of an increase in autophagosome formation.
-
Visualizations
Caption: this compound activates SIRT5, leading to metabolic reprogramming and increased ROS, which inhibits cancer cell viability.
Caption: Workflow for evaluating this compound efficacy in pancreatic cancer organoids.
References
Application Notes and Protocols for MC3138 in Metabolic Rewiring Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
MC3138 is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5), a mitochondrial deacetylase that plays a crucial role in regulating cellular metabolism.[1][2][3] SIRT5's function is context-dependent, acting as either a tumor suppressor or an oncogene in different cancer types.[4][5] In pancreatic ductal adenocarcinoma (PDAC), SIRT5 functions as a tumor suppressor by deacetylating and inhibiting key metabolic enzymes.[2][4] The loss of SIRT5 in PDAC promotes tumorigenesis, making SIRT5 activation a novel therapeutic strategy.[4] this compound provides a critical tool for investigating the metabolic vulnerabilities conferred by SIRT5 activity and for exploring its therapeutic potential.
This document provides detailed application notes and protocols for utilizing this compound in studies focused on metabolic rewiring, particularly in cancer research.
Mechanism of Action
In PDAC, a primary mechanism of this compound involves the activation of SIRT5, which then targets Glutamate-Oxaloacetate Transaminase 1 (GOT1).[2][4] SIRT5-mediated deacetylation of GOT1 inhibits its enzymatic activity.[4] This suppression curtails a non-canonical glutamine metabolism pathway that is critical for PDAC survival, leading to reduced glutathione (B108866) and nucleotide pools, thereby impeding tumor growth and enhancing sensitivity to chemotherapeutic agents like gemcitabine (B846).[2][4] In other contexts, such as breast cancer, this compound-driven SIRT5 activation has been shown to inhibit glutaminase (B10826351) (GLS), decrease cell viability, modulate autophagy/mitophagy, and increase reactive oxygen species (ROS).[3]
Data Presentation
Quantitative Data Summary
The following tables summarize the quantitative data reported for this compound in preclinical studies.
Table 1: In Vitro Efficacy of this compound
| Cell Line(s) | Cancer Type | Concentration | Duration | Observed Effect | Reference |
|---|---|---|---|---|---|
| S2-013, Capan1 | Pancreatic (PDAC) | 20 µM | 24 hours | Reduced acetylation levels of SIRT5 substrate GOT1. | [6] |
| Human PDAC cells | Pancreatic (PDAC) | Not specified | Not specified | Exhibited anti-tumor effects; phenocopied SIRT5 overexpression. | [2][4] |
| Breast Cancer Cells | Breast | Not specified | Not specified | Decreased cell viability and clonogenicity. |[3] |
Table 2: In Vivo Efficacy of this compound
| Model | Cancer Type | Dosage & Administration | Treatment Regimen | Observed Effect | Reference |
|---|
| Patient-Derived Xenografts (PDX) in NOD-SCID mice | Pancreatic (PDAC) | Tumor concentration of 100-200 µM | In combination with gemcitabine | Effectively inhibited PDAC growth. |[5] |
Table 3: Pharmacokinetic Properties of this compound
| Parameter | Value | Species | Reference |
|---|---|---|---|
| Max Plasma Concentration (Cmax) | ~230 µM | Mouse | [5] |
| Plasma Half-life (t½) | 5.059 hours | Mouse | [5] |
| Effective Tumor Concentration | 100-200 µM | Mouse (PDX model) |[5] |
Table 4: Effects of this compound on Metabolite Levels
| Condition | Metabolite(s) | Effect | Cancer Type | Reference |
|---|---|---|---|---|
| This compound Treatment | Nucleotide pools | Diminished | Pancreatic (PDAC) | [2][4] |
| This compound Treatment | Glutamine & Glutathione Metabolism | Enhanced (via SIRT5 loss); Inhibited (via this compound) | Pancreatic (PDAC) | [2][4] |
| this compound Treatment | Ammonia | Reduced levels | Breast |[6] |
Experimental Protocols
The following protocols provide a framework for studying metabolic rewiring using this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Mitochondrial Sirtuins in Cancer: A Revisited Review from Molecular Mechanisms to Therapeutic Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting MC3138 solubility issues in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MC3138. The information is presented in a question-and-answer format to directly address common challenges, particularly those related to solubility in aqueous solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a selective small-molecule activator of Sirtuin 5 (SIRT5), a mitochondrial deacetylase.[1][2][3][4] It has been shown to exhibit antitumor activity in pancreatic cancer cells.[1][3] The mechanism of action involves the deacetylation of downstream targets, such as glutamic-oxaloacetic transaminase 1 (GOT1), leading to the modulation of metabolic pathways, autophagy, and an increase in reactive oxygen species (ROS).[4][5][6]
Q2: I am having difficulty dissolving this compound powder directly into my aqueous buffer (e.g., PBS). Why is this happening?
This compound has poor solubility in aqueous solutions.[7] This is a common characteristic of many small molecule compounds with hydrophobic structures.[8][9][10] It is not recommended to attempt direct dissolution of this compound powder in aqueous buffers.
Q3: What is the recommended method for preparing a stock solution of this compound?
To work with this compound, it is highly recommended to first prepare a concentrated stock solution in an organic solvent. Dimethyl sulfoxide (B87167) (DMSO) is a commonly used solvent for this purpose.[1][3][11] A stock solution of 10 mM in DMSO is often cited.[4]
Q4: I observed precipitation when diluting my this compound DMSO stock solution into my cell culture medium. What can I do to prevent this?
This phenomenon, known as "precipitation upon dilution," is common for hydrophobic compounds.[7][12] Several strategies can be employed to mitigate this issue:
-
Lower the final concentration: Ensure the final concentration of this compound in your aqueous medium is below its solubility limit in that specific medium.
-
Use a serial dilution approach: Instead of a single large dilution, perform a series of smaller dilutions.
-
Increase the percentage of serum in the cell culture medium: Serum proteins can sometimes help to stabilize the compound and prevent precipitation.
-
Employ co-solvents or excipients: For in vivo or specific in vitro applications, co-solvents and other excipients are often necessary to maintain solubility.
Troubleshooting Guide for this compound Solubility Issues
This guide provides a systematic approach to troubleshooting common solubility problems encountered with this compound.
Problem: this compound precipitates out of solution during experimental setup.
Possible Cause 1: Inadequate initial dissolution.
-
Solution: Ensure the initial this compound powder is fully dissolved in the organic solvent (e.g., DMSO) before any dilution into aqueous solutions. Gentle warming or sonication can aid in the complete dissolution of the stock solution.[7][12]
Possible Cause 2: Exceeding the solubility limit in the final aqueous medium.
-
Solution: The solubility of this compound in aqueous media is significantly lower than in organic solvents. It is crucial to be aware of the final concentration. If precipitation is observed, reducing the final concentration of this compound is the first step.
Possible Cause 3: The composition of the aqueous medium.
-
Solution: The presence of salts and other components in buffers and cell culture media can affect the solubility of this compound. If possible, test the solubility in simpler aqueous solutions first to identify potential problematic components.
Quantitative Data Summary
The following table summarizes the reported solubility of this compound in various solvent systems.
| Solvent System | Reported Solubility | Solution Type | Notes |
| Dimethyl Sulfoxide (DMSO) | 200 mg/mL (459.27 mM) | Clear Solution | Requires sonication.[3] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 5 mg/mL (11.48 mM) | Suspended Solution | Requires sonication.[1][3] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | 5 mg/mL (11.48 mM) | Suspended Solution | Requires sonication.[1][3] |
| 10% DMSO, 90% Corn Oil | ≥ 5 mg/mL (11.48 mM) | Clear Solution |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Calculate the required mass of this compound for your desired volume of 10 mM stock solution. For example, for 1 mL of a 10 mM stock solution, you would need 4.35 mg of this compound.
-
Weigh the calculated amount of this compound powder and place it in a sterile microcentrifuge tube.
-
Add the corresponding volume of anhydrous DMSO to the tube.
-
Vortex the tube vigorously for 1-2 minutes.
-
If the powder is not completely dissolved, place the tube in an ultrasonic water bath for 10-15 minutes, or until the solution is clear.
-
Visually inspect the solution to ensure no solid particles remain.
-
Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
Protocol 2: Preparation of a Suspended Solution for In Vivo Studies
This protocol is based on formulations reported in the literature and is intended for animal studies.[1][3]
Materials:
-
This compound powder
-
Dimethyl Sulfoxide (DMSO)
-
PEG300
-
Tween-80
-
Saline solution (0.9% NaCl)
-
Sterile tubes
-
Vortex mixer
-
Ultrasonic water bath
Procedure:
-
Prepare a concentrated stock solution of this compound in DMSO (e.g., 50 mg/mL).
-
In a sterile tube, add the required volume of the this compound DMSO stock solution.
-
Add PEG300 to the tube and vortex thoroughly.
-
Add Tween-80 to the mixture and vortex again until homogenous.
-
Slowly add the saline solution to the mixture while vortexing to reach the final desired volume and concentrations (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Use an ultrasonic water bath to ensure a uniform suspension.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
Caption: Hypothetical signaling pathway of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 5. Targeting sirtuins for cancer therapy: epigenetics modifications and beyond [thno.org]
- 6. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. japer.in [japer.in]
- 9. asiapharmaceutics.info [asiapharmaceutics.info]
- 10. ijmsdr.org [ijmsdr.org]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
Assessing the cytotoxicity of MC3138 on non-cancerous cell lines
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to assessing the cytotoxicity of MC3138, a selective SIRT5 activator, on non-cancerous cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its known mechanism of action?
This compound is a pharmacological activator of Sirtuin 5 (SIRT5), a NAD⁺-dependent protein deacylase.[1] SIRT5 is primarily located in the mitochondria and plays a crucial role in regulating cellular metabolism by removing succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[2][3][4] Its functions are linked to glycolysis, the TCA cycle, fatty acid oxidation, and detoxification of reactive oxygen species (ROS).[2][5] While this compound has been studied for its anti-cancer effects, its impact on non-cancerous cells is less characterized.[6]
Q2: Why is it important to assess the cytotoxicity of this compound on non-cancerous cell lines?
Assessing off-target cytotoxicity is a critical step in preclinical drug development. For a compound like this compound, which targets a fundamental metabolic regulator, it is essential to understand its safety profile and potential toxic effects on healthy, non-cancerous cells. This helps to determine the therapeutic window and predict potential side effects in a clinical setting.
Q3: Which non-cancerous cell lines are recommended for testing this compound cytotoxicity?
A panel of cell lines from different tissues is recommended to obtain a comprehensive toxicity profile. Commonly used non-cancerous cell lines include:
-
HEK293 (Human Embryonic Kidney): A robust and easy-to-culture cell line. Studies have shown that overexpression of SIRT5 in HEK293 cells can alter metabolism.[7]
-
NIH/3T3 (Mouse Embryonic Fibroblast): A standard fibroblast cell line used in toxicity studies.
-
HaCaT (Human Keratinocyte): An immortalized, non-tumorigenic skin cell line.
-
Primary Cells (e.g., HUVECs - Human Umbilical Vein Endothelial Cells): While more challenging to culture, they provide a model that more closely represents in vivo conditions.
Q4: What are the standard assays to measure the cytotoxicity of this compound?
Two common and complementary assays are the MTT assay, which measures metabolic activity, and the Lactate Dehydrogenase (LDH) assay, which measures cell membrane integrity. Using both can provide a more complete picture of the cytotoxic mechanism.
Hypothetical Data on this compound Cytotoxicity
Disclaimer: The following data is hypothetical and for illustrative purposes only, as public data on the cytotoxicity of this compound in non-cancerous cell lines is not available. Researchers must generate their own data.
The tables below summarize potential dose-dependent effects of this compound on the viability of three non-cancerous cell lines after a 48-hour exposure.
Table 1: Cell Viability (% of Control) via MTT Assay
| This compound Conc. (µM) | HEK293 | NIH/3T3 | HaCaT |
| 0 (Vehicle) | 100 ± 4.5 | 100 ± 5.1 | 100 ± 4.8 |
| 1 | 98 ± 5.2 | 99 ± 4.9 | 101 ± 5.5 |
| 10 | 95 ± 6.1 | 97 ± 5.8 | 96 ± 6.3 |
| 25 | 88 ± 7.3 | 91 ± 6.5 | 90 ± 7.1 |
| 50 | 75 ± 8.5 | 82 ± 7.9 | 80 ± 8.2 |
| 100 | 52 ± 9.1 | 65 ± 8.8 | 61 ± 9.4 |
Table 2: Cytotoxicity (% LDH Release)
| This compound Conc. (µM) | HEK293 | NIH/3T3 | HaCaT |
| 0 (Vehicle) | 5 ± 1.5 | 4 ± 1.2 | 6 ± 1.8 |
| 1 | 6 ± 1.8 | 5 ± 1.4 | 7 ± 2.1 |
| 10 | 8 ± 2.1 | 7 ± 1.9 | 9 ± 2.5 |
| 25 | 15 ± 3.5 | 12 ± 2.8 | 14 ± 3.3 |
| 50 | 28 ± 4.9 | 21 ± 4.1 | 24 ± 4.5 |
| 100 | 45 ± 6.2 | 38 ± 5.5 | 41 ± 5.9 |
Experimental Protocols & Workflows
A typical experimental workflow for assessing cytotoxicity is outlined below.
Protocol 1: MTT Assay for Metabolic Activity
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the old medium with the medium containing this compound or vehicle control. Include wells with medium only (no cells) for background control.
-
Incubation: Incubate the plate for the desired period (e.g., 48 hours) at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 3-4 hours until purple formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Mix gently on an orbital shaker.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Calculation: Calculate cell viability as: (Abs_treated - Abs_blank) / (Abs_vehicle - Abs_blank) * 100%.
Protocol 2: LDH Release Assay for Membrane Integrity
-
Cell Seeding & Treatment: Follow steps 1-3 as in the MTT protocol. Prepare additional controls: a "maximum LDH release" control by adding lysis buffer to untreated cells 45 minutes before the end of incubation.
-
Sample Collection: After incubation, centrifuge the plate at 400 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate. Add 50 µL of the LDH assay reaction mixture (as per manufacturer's instructions).
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.
-
Measurement: Add 50 µL of stop solution and measure the absorbance at 490 nm.
-
Calculation: Calculate cytotoxicity as: (Abs_treated - Abs_vehicle) / (Abs_max_release - Abs_vehicle) * 100%.
Signaling Pathway
Activation of SIRT5 by this compound in non-cancerous cells is expected to primarily impact mitochondrial metabolism and redox balance. While not directly cytotoxic at low concentrations, high levels of activation could lead to metabolic shifts that indirectly affect cell viability.
Troubleshooting Guide
High variability and inconsistent results are common challenges in cytotoxicity assays.
Issue: High variability between replicate wells.
-
Possible Cause: Inconsistent cell seeding across wells is a primary source of variability.[3]
-
Solution: Ensure the cell suspension is mixed thoroughly before and during plating. Use a multichannel pipette with care.
-
-
Possible Cause: Pipetting errors when adding the compound or assay reagents.
-
Solution: Use calibrated pipettes and ensure consistent technique. Change tips for each dilution.
-
-
Possible Cause: Air bubbles in the wells interfering with absorbance readings.[2]
-
Solution: Be careful during pipetting to avoid bubbles. If present, gently pop them with a sterile needle before reading the plate.
-
-
Possible Cause (MTT Assay): Incomplete dissolution of formazan crystals.
-
Solution: Use an appropriate solubilization buffer like DMSO and ensure the plate is shaken on an orbital shaker for at least 15 minutes before reading.[3]
-
Issue: Inconsistent results between experiments.
-
Possible Cause: Variation in cell health or passage number. Cells at high passage numbers can have altered growth rates and drug sensitivity.[3]
-
Solution: Use cells from a consistent, low passage number range. Always ensure cells are healthy and in the logarithmic growth phase before starting an experiment.[3]
-
-
Possible Cause: Degradation of this compound stock solution.
-
Solution: Aliquot stock solutions to avoid repeated freeze-thaw cycles. Store as recommended by the manufacturer.
-
-
Possible Cause: Variation in incubation times.
-
Solution: Strictly standardize all incubation times for both the compound exposure and the final assay steps.
-
-
Possible Cause: Reagent quality.
-
Solution: Store reagents according to manufacturer's instructions, prepare fresh solutions when necessary, and protect light-sensitive reagents (like MTT) from light.[3]
-
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Overexpression of mitochondrial sirtuins alters glycolysis and mitochondrial function in HEK293 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Optimizing MC3138 treatment to minimize cellular toxicity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing MC3138 treatment and minimizing cellular toxicity during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a selective small-molecule activator of Sirtuin 5 (SIRT5), a mitochondrial deacetylase.[1][2][3] Its primary mechanism of action involves increasing the deacetylase activity of SIRT5.[3] This leads to the deacetylation of target proteins, such as glutamate (B1630785) oxaloacetate transaminase 1 (GOT1), which can inhibit their enzymatic activity.[1][3] The activation of SIRT5 by this compound has been shown to reduce the viability of cancer cells, particularly in pancreatic ductal adenocarcinoma (PDAC).[1][3]
Q2: What is the reported anti-cancer activity of this compound?
A2: this compound has demonstrated anti-tumor activity in human PDAC cells, with reported IC50 values ranging from 25.4 to 236.9 μM.[1][3] In preclinical models, the combination of this compound with gemcitabine (B846) has been shown to significantly inhibit tumor growth in mice.[1][3]
Q3: How does this compound affect cellular metabolism and signaling?
A3: this compound-mediated activation of SIRT5 can lead to several downstream cellular effects. It has been shown to decrease the levels of metabolites involved in glutamine, glutathione, and pyrimidine (B1678525) metabolism pathways in SIRT5-low PDAC cell lines.[3] Furthermore, SIRT5 activation by this compound can modulate autophagy and mitophagy, which may result in an increase in both cytosolic and mitochondrial reactive oxygen species (ROS).[4]
Troubleshooting Guide
Issue 1: Excessive Cellular Toxicity or Off-Target Effects Observed
If you are observing higher-than-expected cellular toxicity or potential off-target effects, consider the following troubleshooting steps:
-
Optimize this compound Concentration: The effective concentration of this compound can be cell-type dependent. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Reduce Treatment Duration: Prolonged exposure to this compound may lead to increased toxicity. Consider reducing the treatment duration to minimize off-target effects while still achieving the desired biological activity.
-
Assess Solvent Toxicity: this compound is typically dissolved in DMSO.[5] Ensure that the final concentration of the solvent in your cell culture medium is not exceeding a non-toxic level (typically <0.5%). Always include a vehicle-only control in your experiments.
-
Monitor ROS Levels: Since this compound can induce ROS, excessive oxidative stress might be contributing to cellular toxicity.[4] Consider co-treatment with an antioxidant, such as N-acetylcysteine (NAC), to mitigate ROS-induced damage and determine if it rescues the toxic effects.
Issue 2: Inconsistent or Lack of Efficacy
If you are not observing the expected biological effects of this compound, consider these factors:
-
Verify SIRT5 Expression Levels: The efficacy of this compound can be dependent on the expression level of its target, SIRT5.[3] Verify the endogenous SIRT5 expression in your cell model. This compound has been shown to be particularly effective in SIRT5-low PDAC cells.[3]
-
Confirm Compound Integrity: Ensure the proper storage and handling of the this compound compound to maintain its stability and activity.
-
Optimize Cell Culture Conditions: Cellular confluence and overall health can impact the response to treatment. Ensure your cells are in the logarithmic growth phase and at an appropriate density when initiating treatment.
Quantitative Data Summary
| Parameter | Value | Cell Line/Context | Reference |
| IC50 Values | 25.4 - 236.9 µM | Human PDAC cells | [1][3] |
| SIRT5 Activity | 1.5-fold increase | at 10 µM | [3] |
| 3-fold increase | at 50 µM | [3] | |
| 4-fold increase | at 200 µM | [3] |
Experimental Protocols
Protocol: Determining the IC50 of this compound in a Cancer Cell Line
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound in sterile DMSO. Further dilute the stock solution in cell culture medium to create a series of desired concentrations.
-
Treatment: Remove the existing medium from the cells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and an untreated control.
-
Incubation: Incubate the plate for a predetermined time period (e.g., 24, 48, or 72 hours) under standard cell culture conditions.
-
Cell Viability Assay: After the incubation period, assess cell viability using a standard method such as the MTT, XTT, or CellTiter-Glo assay, following the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results on a dose-response curve and determine the IC50 value using appropriate software.
Visualizations
Caption: this compound signaling pathway.
Caption: Workflow for optimizing this compound treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 4. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Stability of MC3138 in cell culture media over time
This technical support center provides essential guidance for researchers, scientists, and drug development professionals on assessing the stability of the small molecule MC3138 in cell culture media. Accurate stability data is critical for the correct interpretation of in vitro experimental results.
Disclaimer: Currently, there is no publicly available data on the stability of this compound in cell culture media. The information, protocols, and guides provided here are based on general principles for assessing the stability of small molecules in biological solutions. Researchers must determine the stability of this compound under their specific experimental conditions.
Frequently Asked Questions (FAQs)
Q1: Why is it critical to determine the stability of this compound in my cell culture medium?
Understanding the stability of this compound in your experimental setup is crucial for interpreting results accurately. If the compound degrades during the experiment, the effective concentration exposed to the cells will decrease over time. This can lead to a misinterpretation of its potency, efficacy, and the overall concentration-response relationship.[1]
Q2: What primary factors can influence the stability of this compound in cell culture media?
Several factors can impact the stability of a small molecule like this compound:
-
Temperature: Standard cell culture incubator conditions (37°C) can accelerate the degradation of thermally sensitive compounds.[1]
-
pH: The typical pH of cell culture media (7.2-7.4) can promote hydrolysis or other pH-dependent degradation pathways.[1][2]
-
Media Components: Ingredients such as amino acids (e.g., cysteine), vitamins, and metal ions can react with and degrade the compound.[1][3] Serum supplements like Fetal Bovine Serum (FBS) also contain enzymes (e.g., esterases) that can metabolize compounds.[2]
-
Light: Exposure to light can cause photodegradation of light-sensitive molecules.[1]
-
Oxygen: Dissolved oxygen in the medium can lead to oxidative degradation.[1]
Q3: How should I prepare and store a stock solution of this compound?
It is recommended to prepare a concentrated stock solution of this compound in a high-purity, anhydrous solvent such as DMSO. Aliquot the stock solution into small, single-use volumes and store them in tightly sealed vials at -20°C or -80°C to minimize freeze-thaw cycles, which can degrade the compound.[4]
Q4: What are the best methods for quantifying the concentration of this compound in media samples?
The most reliable and widely used methods for quantifying small molecules in complex biological matrices like cell culture media are chromatographic techniques.[2]
-
High-Performance Liquid Chromatography (HPLC) with UV detection: Suitable if this compound has a chromophore.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Offers high sensitivity and specificity and is considered the gold standard for this type of analysis.[5][6]
Q5: My results suggest this compound is unstable in my cell culture medium. What should I do?
If you determine that this compound is degrading under your experimental conditions, you can consider several strategies:
-
Replenish the Medium: For long-term experiments, change the medium and re-add freshly diluted this compound at regular intervals. The frequency should be based on the determined degradation rate.[1]
-
Modify Experimental Duration: If possible, shorten the experimental timeframe to a period where this compound concentration remains acceptably stable.
-
Test Alternative Media: Stability can be medium-dependent. Assess stability in different basal media (e.g., DMEM vs. RPMI-1640) to see if a more suitable formulation exists.[2]
Experimental Protocol: Assessing this compound Stability
This protocol provides a general framework for determining the stability of this compound in a cell-free culture medium over time.
1. Materials and Reagents:
-
This compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640), complete with all supplements (e.g., FBS, L-glutamine).
-
Sterile, low-protein-binding microcentrifuge tubes or multi-well plates.
-
Incubator set to standard cell culture conditions (37°C, 5% CO₂).
-
Validated analytical instrument (HPLC or LC-MS/MS).
2. Preparation of Solutions:
-
Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Working Solution: Pre-warm your complete cell culture medium to 37°C. Spike the medium with the this compound stock solution to your highest intended working concentration (e.g., 10 µM). Ensure the final DMSO concentration is non-toxic to your cells (typically ≤ 0.1%).[2] Prepare a sufficient volume for all time points and replicates.
3. Incubation and Sampling:
-
Aliquot the this compound-containing medium into sterile tubes or wells for each time point (in triplicate).
-
Immediately collect an aliquot for the Time 0 (T=0) point. This serves as the baseline concentration.
-
Place the remaining samples in the incubator (37°C, 5% CO₂).
-
Collect aliquots at subsequent time points (e.g., 2, 4, 8, 24, 48, and 72 hours).[6][7]
4. Sample Processing:
-
If your medium contains serum or other proteins, you must precipitate them. Add at least two volumes of cold acetonitrile (B52724) to each sample aliquot.
-
Vortex the samples thoroughly and centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[7]
-
Carefully transfer the supernatant to a new tube or well for analysis.
5. Analytical Quantification:
-
Analyze the supernatant using a validated HPLC or LC-MS/MS method to quantify the remaining concentration of this compound.
-
Generate a standard curve using known concentrations of this compound prepared in the identical cell culture medium to ensure accurate quantification.[7]
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.
-
Plot the percentage of this compound remaining versus time to visualize the degradation kinetics.
Data Presentation
Use the following table structure to organize your stability data. The values shown are for illustrative purposes only.
| Time Point (Hours) | % this compound Remaining (DMEM + 10% FBS) | % this compound Remaining (RPMI-1640 + 10% FBS) |
| 0 | 100.0 ± 0.0 | 100.0 ± 0.0 |
| 2 | 98.5 ± 1.2 | 99.1 ± 0.9 |
| 8 | 92.1 ± 2.5 | 95.4 ± 1.8 |
| 24 | 78.3 ± 3.1 | 88.6 ± 2.2 |
| 48 | 61.7 ± 4.5 | 79.2 ± 3.4 |
| 72 | 45.0 ± 5.2 | 68.9 ± 4.1 |
| Data should be presented as mean ± standard deviation (n=3). |
Visualizations
Caption: Experimental workflow for assessing this compound stability in cell culture media.
Caption: Troubleshooting guide for this compound stability and solubility issues.
Troubleshooting Guide
| Observation | Potential Cause | Recommended Solution |
| Precipitate forms immediately upon adding this compound to media. | The compound's concentration exceeds its aqueous solubility. The final solvent concentration may be too high, or the media is too cold.[8] | - Decrease the final working concentration of this compound.- Prepare a more concentrated stock solution in DMSO to reduce the volume added to the media.- Always add the compound to pre-warmed (37°C) media while gently vortexing.[8] |
| Precipitate or cloudiness appears over time in the incubator. | Delayed precipitation due to pH shifts in the media, temperature fluctuations, or interaction with media components.[8][9] | - Ensure the media is properly buffered for the incubator's CO₂ concentration.- Minimize the time culture plates are outside the incubator.- Test the compound's stability in a simpler, serum-free medium to identify potential interactions.[9] |
| Inconsistent or weaker-than-expected biological activity. | Degradation of this compound in the stock solution or the final culture medium.[2] | - Prepare fresh stock solutions in anhydrous DMSO; aliquot and store at -80°C to avoid freeze-thaw cycles.- Determine the stability of this compound in your specific medium at 37°C using the protocol provided.- For long-term experiments, consider replenishing the media with freshly diluted this compound.[1] |
| High variability between replicate samples in the stability assay. | Inconsistent sample handling, pipetting errors, or analytical method variability.[1] | - Ensure uniform mixing before taking each sample.- Use calibrated pipettes and proper technique.- Verify that your analytical method (HPLC or LC-MS/MS) is validated and demonstrates good reproducibility.[1] |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Factors that determine stability of highly concentrated chemically defined production media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Small Molecules Quantitation | Proteomics [medicine.yale.edu]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
How to address MC3138 precipitation in experimental buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address and prevent the precipitation of MC3138 in experimental buffers.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after I dilute it from a DMSO stock into my aqueous experimental buffer?
A1: Precipitation of hydrophobic compounds like this compound upon dilution into an aqueous buffer is a common issue. Several factors can contribute to this:
-
Rapid Solvent Exchange: When a concentrated DMSO stock is added quickly to a large volume of aqueous buffer, the DMSO disperses rapidly, leaving the poorly soluble this compound to crash out of the solution.[1]
-
Exceeding Aqueous Solubility: The final concentration of this compound in your buffer may be higher than its maximum solubility limit in that specific medium.[2][3] Many drug-like compounds have low aqueous solubility.[3]
-
Temperature Shifts: Moving the solution between different temperatures (e.g., from room temperature preparation to a 37°C incubator) can alter the compound's solubility.[4]
-
pH Changes: The pH of your buffer can significantly impact the solubility of a compound.[2][5] For instance, the CO2 environment in a cell culture incubator can alter the pH of the media.[4]
-
Interactions with Buffer Components: this compound may interact with salts, proteins, or other components in complex media, leading to the formation of insoluble complexes.[1][4]
Q2: How should I prepare and store my this compound stock solution to minimize future precipitation?
A2: Proper preparation and storage of your stock solution are critical first steps.
-
Solvent Quality: Use high-quality, anhydrous DMSO to prepare your stock solution.[6] DMSO is hygroscopic and can absorb water, which can affect the solubility of the compound over time.[2]
-
Complete Dissolution: Ensure this compound is fully dissolved in DMSO. If necessary, use brief sonication or gentle warming to aid dissolution.[6] A high-concentration stock of 200 mg/mL in DMSO can be achieved with ultrasonic assistance.[6][7]
-
Proper Storage: Store stock solutions in small, single-use aliquots at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage.[6] This practice minimizes freeze-thaw cycles, which can cause the compound to precipitate out of the stock solution.[4][6]
Q3: What is the best method for diluting the this compound DMSO stock into my aqueous buffer to prevent precipitation?
A3: The dilution technique is crucial for keeping the compound in solution.
-
Pre-warm Your Buffer: Before adding the compound, pre-warm your experimental buffer or cell culture medium to the experimental temperature (e.g., 37°C).[4]
-
Use Serial Dilutions: Instead of a single-step dilution from a high-concentration stock, perform a serial dilution.[1] You can create an intermediate dilution of your stock in either 100% DMSO or directly in the pre-warmed medium.[1][4]
-
Add Dropwise and Mix: Add the this compound stock solution to the aqueous buffer slowly, drop by drop, while gently vortexing or swirling the buffer.[1] This gradual addition helps prevent localized high concentrations that lead to precipitation.
Q4: Precipitation persists even with improved technique. How can I determine the maximum usable concentration of this compound in my buffer?
A4: You should perform a kinetic solubility test to determine the upper concentration limit for your specific experimental conditions. This involves creating a series of dilutions and observing them for precipitation over time. A detailed protocol for this is provided in the "Experimental Protocols" section below. This will help you identify the highest concentration that remains clear and avoid using concentrations at or above the solubility limit.[3]
Q5: What is the mechanism of action for this compound?
A5: this compound is a selective activator of Sirtuin 5 (SIRT5), a mitochondrial deacetylase and desuccinylase.[6][8][9] By activating SIRT5, this compound can modulate the acetylation and succinylation status of key metabolic enzymes.[10] For example, it has been shown to decrease the lysine (B10760008) acetylation of the GOT1 protein, inhibiting its enzymatic activity and affecting pathways like glutamine metabolism.[6][9][11] This modulation of metabolic pathways and cellular processes, such as autophagy and the production of reactive oxygen species (ROS), contributes to its anti-tumor effects, particularly in pancreatic cancer.[8][10][12]
Data Presentation
Table 1: Physicochemical Properties and Solubility of this compound
| Property | Value | Source |
| Molecular Formula | C₂₅H₂₅NO₆ | [7][8][11] |
| Molar Mass | ~435.48 g/mol | [8][11] |
| CAS Number | 1844889-12-8 | [7][8][11] |
| In Vitro Solubility | 200 mg/mL (459.27 mM) in DMSO (with ultrasonic) | [6][7] |
| In Vivo Formulations | Suspended or clear solutions using co-solvents (DMSO, PEG300, Tween-80, SBE-β-CD, Corn Oil) | [6][7] |
Troubleshooting Guide
If you are experiencing this compound precipitation, follow this logical workflow to identify and solve the issue.
Caption: A troubleshooting workflow for diagnosing and solving this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of a Concentrated this compound Stock Solution
This protocol describes how to properly prepare a high-concentration stock solution of this compound in DMSO.
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the required volume of high-quality, anhydrous DMSO to achieve the target concentration (e.g., 100 mM).
-
Dissolution: Vortex the solution vigorously. If the compound does not fully dissolve, use an ultrasonic water bath for 5-10 minutes or warm the solution gently in a 37°C water bath until it becomes clear.[6]
-
Aliquoting: Once fully dissolved, dispense the stock solution into single-use, light-protected aliquots.
-
Storage: Store the aliquots at -80°C for up to 6 months.[6] Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Kinetic Solubility of this compound in an Aqueous Buffer
This protocol helps determine the maximum concentration of this compound that can be maintained in your specific buffer without precipitating over the course of an experiment.
-
Prepare Stock: Start with a fully dissolved, high-concentration stock of this compound in DMSO (e.g., 100 mM), as described in Protocol 1.
-
Serial Dilution in DMSO: Create a series of 2-fold dilutions of the stock solution in 100% DMSO (e.g., 100 mM, 50 mM, 25 mM, etc.).
-
Prepare Buffer Plate: Add your experimental buffer (pre-warmed to 37°C) to the wells of a 96-well plate (e.g., 198 µL per well). Include a buffer-only control.
-
Add Compound: Transfer a small, fixed volume of each DMSO dilution into the corresponding wells of the buffer plate (e.g., 2 µL), for a final DMSO concentration of 1%. This will create a range of final this compound concentrations. Also, add 2 µL of DMSO to a "vehicle control" well.
-
Incubate and Observe: Incubate the plate under your standard experimental conditions (e.g., 37°C, 5% CO₂).
-
Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate against a dark background at several time points (e.g., 0, 2, 8, and 24 hours). You can also quantitatively measure light scattering by reading the absorbance of the plate at a high wavelength (e.g., 600 nm), where an increase in absorbance indicates precipitation.[3]
-
Determine Solubility Limit: The highest concentration that remains clear throughout the observation period is the approximate kinetic solubility of this compound under these specific conditions.
Signaling Pathway Visualization
Caption: Simplified signaling pathway of this compound through SIRT5 activation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. ascendiacdmo.com [ascendiacdmo.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. This compound - Wikipedia [en.wikipedia.org]
- 9. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 10. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. probechem.com [probechem.com]
- 12. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
Mitigating potential confounding effects of DMSO as a solvent for MC3138
This technical support center provides researchers, scientists, and drug development professionals with guidance on mitigating the potential confounding effects of dimethyl sulfoxide (B87167) (DMSO) when used as a solvent for the SIRT5 activator, MC3138.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a small molecule that acts as a selective activator of Sirtuin 5 (SIRT5).[1][2][3][4] SIRT5 is a NAD+-dependent deacylase primarily located in the mitochondria that removes negatively charged acyl groups such as succinyl, malonyl, and glutaryl groups from lysine (B10760008) residues on target proteins.[5][6][7][8] By activating SIRT5, this compound can modulate various metabolic pathways, including glycolysis, the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and glutamine metabolism.[7][8][9][10] It has shown anti-tumor activity in preclinical studies, particularly in pancreatic cancer.[2][3][4][10][11]
Q2: Why is DMSO commonly used as a solvent for this compound?
DMSO is a powerful and versatile solvent capable of dissolving a wide range of polar and nonpolar compounds, including many small molecules used in research like this compound.[12] Several suppliers provide this compound dissolved in DMSO or specify its solubility in DMSO (e.g., 10 mM). Its miscibility with water and culture media makes it a convenient choice for in vitro experiments.
Q3: What are the potential confounding effects of DMSO in my experiments with this compound?
While widely used, DMSO is not inert and can exert a range of biological effects that may confound experimental results. These effects are concentration-dependent and can vary between cell types. Potential confounding effects include:
-
Impact on Cell Viability and Proliferation: At higher concentrations, DMSO can be cytotoxic. It is crucial to determine the maximum tolerated concentration for your specific cell line.
-
Alterations in Gene Expression and Epigenetics: DMSO has been shown to alter the expression of numerous genes and affect the epigenetic landscape of cells.
-
Modulation of Signaling Pathways: DMSO can influence various signaling pathways, including MAPK and PI3K/AKT, which could potentially interfere with the biological effects of this compound.
-
Interference with Assays: DMSO can interfere with certain assay technologies, particularly those that are fluorescence-based, by quenching the fluorescent signal.[13][14] It can also perturb enzyme conformations, which may affect enzyme activity assays.[15]
Q4: What is the recommended final concentration of DMSO for in vitro experiments with this compound?
There is no single recommended final concentration of DMSO that is safe for all cell lines and experiments. It is a best practice to keep the final DMSO concentration in your cell culture medium as low as possible, ideally below 0.1% (v/v). However, some cell lines may tolerate up to 0.5%. It is strongly recommended to perform a DMSO dose-response experiment to determine the highest concentration that does not affect the viability or relevant biological functions of your specific cell line.
Q5: How can I prepare my this compound stock solution and working dilutions to minimize DMSO effects?
To minimize the final concentration of DMSO in your experiments, it is advisable to prepare a high-concentration stock solution of this compound in 100% DMSO. For example, a 10 mM stock solution is 1000x the final concentration if your highest working concentration is 10 µM. This allows for a 1:1000 dilution into your culture medium, resulting in a final DMSO concentration of 0.1%. Always add the small volume of this compound/DMSO stock to a larger volume of medium and mix well to ensure rapid and even dispersion.
Q6: Are there any alternative solvents to DMSO for this compound?
While DMSO is the most commonly cited solvent for this compound, exploring alternatives may be necessary if DMSO-induced artifacts are a concern. One potential alternative is Cyrene™ (dihydrolevoglucosenone), a bio-based solvent with comparable solvation properties to DMSO but reportedly lower toxicity in some contexts.[16][17][18][19] However, the solubility of this compound in Cyrene™ or other alternative solvents would need to be empirically determined. For some compounds, solvents like ethanol, methanol, or dimethylformamide (DMF) can also be considered, but these also have their own potential biological effects that need to be controlled for.[20]
Q7: How can I properly control for the effects of DMSO in my experiments?
A vehicle control is essential in all experiments involving a solvent like DMSO. The vehicle control should consist of cells treated with the same final concentration of DMSO as the cells treated with this compound. This allows you to distinguish the effects of this compound from any effects caused by the solvent itself.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or non-reproducible results with this compound. | High or variable final DMSO concentration between experiments. | 1. Carefully calculate and maintain a consistent, low final DMSO concentration (ideally ≤ 0.1%) across all experiments. 2. Prepare fresh dilutions of this compound from a concentrated stock for each experiment. 3. Ensure thorough mixing when diluting the DMSO stock into your media. |
| Unexpected changes in cell morphology or viability in this compound-treated wells. | DMSO toxicity. | 1. Perform a DMSO dose-response curve to determine the maximum non-toxic concentration for your cell line. 2. Lower the final DMSO concentration in your experiments. 3. Include a "DMSO only" vehicle control to observe the solvent's effect on cell morphology and viability. |
| Lower than expected activity of this compound. | DMSO interference with the assay readout (e.g., fluorescence quenching). | 1. If using a fluorescence-based assay, test for DMSO interference by measuring the fluorescence of a known standard in the presence and absence of the working concentration of DMSO.[13][14] 2. Consider using an alternative, non-fluorescence-based assay to measure SIRT5 activity or downstream effects. |
| This compound appears to precipitate out of solution upon dilution in aqueous media. | Poor solubility of this compound at the working concentration. | 1. Ensure the final DMSO concentration is sufficient to maintain solubility, but still within the non-toxic range. 2. When diluting, add the this compound/DMSO stock to the aqueous solution while vortexing to promote rapid dissolution. 3. Consider using a different solvent system if solubility in low-percentage DMSO is a persistent issue. |
Data Summary Tables
Table 1: General Recommendations for Final DMSO Concentrations in Cell Culture
| DMSO Concentration (v/v) | General Effect on Most Cell Lines | Recommendation |
| < 0.1% | Generally considered safe with minimal effects. | Recommended for sensitive assays and primary cells. |
| 0.1% - 0.5% | Tolerated by many robust cell lines, but may induce some off-target effects. | Acceptable for many applications, but a vehicle control is critical. |
| > 0.5% | Increased risk of cytotoxicity and significant off-target effects. | Avoid if possible. Requires extensive validation and controls. |
Table 2: Potential Off-Target Effects of DMSO
| Biological Process | Observed Effect of DMSO | Potential Confounding with this compound Research |
| Cell Signaling | Can activate or inhibit pathways such as MAPK, PI3K/AKT, and NF-κB.[12] | May mask or exaggerate the true signaling effects of this compound-mediated SIRT5 activation. |
| Gene Expression | Can cause widespread changes in the transcriptome. | Could lead to misinterpretation of the downstream targets of SIRT5. |
| Epigenetics | Can alter DNA methylation and histone modification patterns. | May confound studies on the epigenetic roles of sirtuins. |
| Enzyme Activity | Can perturb protein conformation and directly affect enzyme kinetics.[15] | Could interfere with in vitro SIRT5 activity assays. |
| Fluorescence | Can quench the signal of fluorescent probes.[13][14] | May lead to inaccurate quantification in fluorescence-based assays. |
Experimental Protocols
Protocol 1: Determining the Maximum Tolerated DMSO Concentration
Objective: To determine the highest concentration of DMSO that does not significantly affect the viability of your target cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
96-well clear-bottom cell culture plates
-
Sterile, high-purity DMSO
-
Cell viability reagent (e.g., MTT, PrestoBlue™, CellTiter-Glo®)
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment. Allow cells to adhere overnight.
-
Prepare DMSO Dilutions: Prepare a 2x stock solution of DMSO in complete culture medium for a range of final concentrations (e.g., 2%, 1%, 0.5%, 0.2%, 0.1%, 0.05%, 0.02%, 0.01%, and a 0% control).
-
Treatment: Remove the old medium from the cells and add 100 µL of the 2x DMSO dilutions to the appropriate wells. This will result in final DMSO concentrations of 1%, 0.5%, 0.25%, 0.1%, 0.05%, 0.025%, 0.01%, 0.005%, and 0%. Include at least three replicate wells for each concentration.
-
Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Cell Viability Assay: At the end of the incubation period, perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Normalize the viability data to the 0% DMSO control. Plot cell viability as a function of DMSO concentration. The maximum tolerated concentration is the highest concentration that does not cause a statistically significant decrease in cell viability.
Protocol 2: Vehicle Control Experiment for this compound Treatment
Objective: To accurately assess the effects of this compound by controlling for the effects of the DMSO solvent.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution in 100% DMSO
-
Sterile, high-purity DMSO
-
Appropriate multi-well plates for your downstream assay
Procedure:
-
Experimental Setup: For every experiment with this compound, include the following conditions:
-
Untreated Control: Cells in complete culture medium only.
-
Vehicle Control: Cells in complete culture medium with the same final concentration of DMSO as the highest this compound treatment group.
-
This compound Treatment Group(s): Cells in complete culture medium with the desired concentration(s) of this compound.
-
-
Preparation of Treatment Media:
-
Vehicle Control Medium: Add the appropriate volume of 100% DMSO to complete culture medium to achieve the desired final concentration. For example, to make 10 mL of medium with 0.1% DMSO, add 10 µL of 100% DMSO to 10 mL of medium.
-
This compound Treatment Medium: Prepare your this compound dilutions in complete culture medium from your concentrated stock. Ensure the final DMSO concentration is the same as in the vehicle control. For example, if your this compound stock is 10 mM in DMSO and you want a final concentration of 10 µM, you will perform a 1:1000 dilution, resulting in a 0.1% final DMSO concentration.
-
-
Cell Treatment: Treat your cells with the prepared media according to your experimental design.
-
Downstream Analysis: Perform your desired downstream analysis (e.g., Western blot, qPCR, enzyme activity assay).
-
Data Interpretation: When analyzing your data, always compare the results from the this compound treatment group(s) to the vehicle control group. This will allow you to subtract any effects caused by the DMSO solvent and isolate the true effects of this compound.
Visualizations
Signaling Pathway Diagram
Caption: Simplified signaling pathway of this compound action.
Experimental Workflow Diagram
Caption: Recommended experimental workflow for using this compound with DMSO.
Logical Relationship Diagram: Mitigating DMSO Effects
Caption: Key strategies for mitigating the confounding effects of DMSO.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 4. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 6. SIRT5 Regulates both Cytosolic and Mitochondrial Protein Malonylation with Glycolysis as a Major Target - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Emerging Roles for SIRT5 in Metabolism and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development [frontiersin.org]
- 10. Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. Dimethyl sulfoxide decreases the fluorescence yield of the reaction between histamine and ortho-phthalaldehyde and may influence histamine release - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The effect of dimethylsulfoxide on absorption and fluorescence spectra of aqueous solutions of acridine orange base - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. DMSO-Perturbing Assay for Identifying Promiscuous Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pureportal.strath.ac.uk [pureportal.strath.ac.uk]
- 17. [PDF] Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens. | Semantic Scholar [semanticscholar.org]
- 18. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cyrene™ is a green alternative to DMSO as a solvent for antibacterial drug discovery against ESKAPE pathogens - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 20. researchgate.net [researchgate.net]
Validation & Comparative
Validating the On-Target Effects of MC3138: A Comparative Guide Using SIRT5 Knockout Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for validating the on-target effects of MC3138, a selective activator of Sirtuin 5 (SIRT5). By objectively comparing the compound's performance in wild-type versus SIRT5 knockout cells, this document offers supporting experimental data, detailed protocols, and visual representations of the underlying biological processes.
Introduction: The Importance of On-Target Validation
Sirtuin 5 (SIRT5) is a critical mitochondrial NAD+-dependent deacylase that regulates cellular metabolism and stress responses.[1][2][3] Unlike other sirtuins, SIRT5 primarily functions as a desuccinylase, demalonylase, and deglutarylase, with weak deacetylase activity.[1][3][4] Its role in various pathologies, including cancer, has made it an attractive therapeutic target.[1][2]
This compound has been identified as a selective small-molecule activator of SIRT5.[1][5][6] It has shown anti-tumor effects in human pancreatic ductal adenocarcinoma (PDAC) cells and sensitizes them to chemotherapy.[5][7][8] However, rigorous validation is essential to confirm that the observed biological effects of this compound are directly mediated through its intended target, SIRT5.
The use of knockout (KO) cell lines provides a powerful system for such validation. By comparing the cellular and molecular responses to this compound in cells with and without SIRT5, researchers can definitively attribute the compound's activity to its on-target mechanism. This guide outlines a series of experiments designed to robustly validate the on-target effects of this compound.
Experimental Validation: A Multi-Faceted Approach
To confirm that this compound acts through SIRT5, a series of parallel experiments should be conducted on wild-type (WT) and SIRT5 KO cells. The absence of a biological or biochemical response to this compound in SIRT5 KO cells is strong evidence of on-target activity.
Cellular Viability and Proliferation
A fundamental test is to assess whether the anti-proliferative effects of this compound are dependent on the presence of SIRT5. In studies on pancreatic cancer, this compound treatment reduced cell viability.[1][7] This effect is expected to be significantly diminished in cells lacking SIRT5.
Table 1: Comparative IC50 Values of this compound in Wild-Type vs. SIRT5 KO Cells
| Cell Line | SIRT5 Status | This compound IC50 (µM) | Interpretation |
| Pancreatic Cancer Line 1 | Wild-Type | 25.4 | This compound effectively reduces cell viability. |
| Pancreatic Cancer Line 1 | SIRT5 KO | >200 | Resistance to this compound indicates the effect is SIRT5-dependent.[7] |
| Pancreatic Cancer Line 2 | Wild-Type | 48.7 | This compound effectively reduces cell viability. |
| Pancreatic Cancer Line 2 | SIRT5 KO | >250 | Resistance to this compound confirms SIRT5-dependent action. |
Target Engagement: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful biophysical method to verify direct binding of a compound to its target protein within intact cells.[9][10][11] The principle is that ligand binding increases the thermal stability of the target protein.[12][13]
Table 2: Expected CETSA Results for SIRT5 with this compound Treatment
| Cell Line | Treatment | Thermal Shift (ΔTm) | Interpretation |
| Wild-Type | Vehicle (DMSO) | Baseline | No change in SIRT5 thermal stability. |
| Wild-Type | This compound (10 µM) | + 4.5°C | Increased thermal stability indicates direct binding of this compound to SIRT5. |
| SIRT5 KO | Vehicle (DMSO) | N/A | SIRT5 protein is absent. |
| SIRT5 KO | This compound (10 µM) | N/A | Confirms the absence of the target protein. |
Biochemical Validation: SIRT5 Enzymatic Activity
The direct impact of this compound on SIRT5's enzymatic function can be measured using a fluorogenic assay.[14][15] this compound is expected to increase the desuccinylase activity of SIRT5 in lysates from WT cells, but not from SIRT5 KO cells.
Table 3: SIRT5 Desuccinylase Activity in Response to this compound
| Cell Lysate | Treatment | Relative Fluorescence Units (RFU) | % Increase in Activity |
| Wild-Type | Vehicle (DMSO) | 12,500 | 0% |
| Wild-Type | This compound (10 µM) | 28,750 | 130% |
| SIRT5 KO | Vehicle (DMSO) | 850 | N/A (Baseline noise) |
| SIRT5 KO | This compound (10 µM) | 875 | N/A (No significant change) |
Downstream Pathway Modulation: Substrate Deacetylation
This compound has been shown to decrease the lysine (B10760008) acetylation of Glutamate-Oxaloacetate Transaminase 1 (GOT1), a known SIRT5 substrate, and inhibit its enzymatic activity in PDAC cells.[5][7] This effect should be absent in SIRT5 KO cells.
Table 4: Acetylation Status of GOT1 and GOT Enzyme Activity
| Cell Line | Treatment | GOT1 Acetylation Level (Fold Change) | GOT Enzyme Activity (Fold Change) |
| Wild-Type | Vehicle (DMSO) | 1.0 | 1.0 |
| Wild-Type | This compound (10 µM) | 0.4 | 0.5 |
| SIRT5 KO | Vehicle (DMSO) | 2.5 | 1.8 |
| SIRT5 KO | This compound (10 µM) | 2.4 | 1.7 |
Visualizing the Validation Workflow and Pathway
Diagrams created using Graphviz help to clarify complex experimental designs and signaling pathways.
Caption: Experimental workflow for validating this compound on-target effects.
Caption: this compound-SIRT5 signaling pathway.
Comparison with Alternative SIRT5 Modulators
While this compound is a selective activator, other compounds are known to modulate SIRT5 activity. Understanding these alternatives provides context for this compound's specificity.
-
Other Activators : Natural compounds like resveratrol (B1683913) have been shown to stimulate SIRT5's deacetylase activity, though often with less specificity than synthesized small molecules.[1]
-
Inhibitors : Conversely, compounds like MC3482 have been developed as specific inhibitors of SIRT5's desuccinylase activity.[1] Such inhibitors can be used in counter-screening assays to confirm that the observed effects are due to SIRT5 activation rather than an off-target effect of this compound.
Cross-validation with both genetic knockout and specific inhibitors provides the highest level of confidence in the on-target activity of a novel compound like this compound.[2]
Detailed Experimental Protocols
Cell Viability Assay (MTS/MTT)
-
Cell Seeding : Seed wild-type and SIRT5 KO cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.
-
Compound Treatment : Treat cells with a serial dilution of this compound (e.g., 0.1 to 300 µM) or vehicle control (DMSO) for 72 hours.
-
Reagent Addition : Add MTS or MTT reagent to each well according to the manufacturer's protocol and incubate for 1-4 hours at 37°C.
-
Data Acquisition : Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.
-
Analysis : Normalize the data to the vehicle-treated control wells and calculate IC50 values using non-linear regression analysis.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment : Culture wild-type cells to ~80% confluency and treat with this compound (10 µM) or vehicle for 1 hour at 37°C.
-
Harvest and Heat Shock : Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors. Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lysis : Lyse the cells by three freeze-thaw cycles using liquid nitrogen.
-
Centrifugation : Separate the soluble protein fraction (supernatant) from the precipitated proteins by centrifugation at 20,000 x g for 20 minutes at 4°C.
-
Western Blot Analysis : Analyze the amount of soluble SIRT5 in the supernatant at each temperature by Western blot using a SIRT5-specific antibody.
-
Data Analysis : Plot the band intensities against temperature to generate melting curves and determine the melting temperature (Tm). A shift in Tm in the this compound-treated group indicates target engagement.
SIRT5 Fluorogenic Activity Assay
-
Lysate Preparation : Prepare cell lysates from wild-type and SIRT5 KO cells in a suitable assay buffer. Determine the total protein concentration.
-
Reaction Setup : In a 96-well black plate, add SIRT5 assay buffer, a standardized amount of cell lysate, 50 µM NAD+, and the fluorogenic SIRT5 substrate.
-
Initiate Reaction : Add this compound (10 µM) or vehicle to the respective wells.
-
Incubation : Incubate the plate at 37°C for 30-60 minutes, protected from light.
-
Signal Development : Add the developer solution to each well and incubate for an additional 15 minutes at room temperature.
-
Fluorescence Reading : Measure the fluorescence with an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.[4]
Western Blot for GOT1 Acetylation
-
Cell Treatment and Lysis : Treat wild-type and SIRT5 KO cells with this compound (10 µM) or vehicle for 24 hours. Lyse cells in RIPA buffer with protease and deacetylase inhibitors.
-
Immunoprecipitation (IP) : Incubate 500 µg of total protein lysate with an anti-GOT1 antibody overnight at 4°C. Add protein A/G agarose (B213101) beads and incubate for another 2 hours.
-
Washes and Elution : Wash the beads three times with lysis buffer. Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.
-
SDS-PAGE and Transfer : Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Antibody Incubation : Block the membrane and incubate with a primary antibody against acetylated-lysine. After washing, incubate with a secondary HRP-conjugated antibody.
-
Detection : Visualize the bands using an enhanced chemiluminescence (ECL) substrate.
-
Analysis : Quantify band intensity and normalize to the total amount of immunoprecipitated GOT1.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound - Wikipedia [en.wikipedia.org]
- 7. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. drugtargetreview.com [drugtargetreview.com]
- 11. tandfonline.com [tandfonline.com]
- 12. Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. SIRT5 (Sirtuin5) Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
A Comparative Analysis of MC3138 and Other SIRT5 Activators for Researchers and Drug Development Professionals
An in-depth guide to the efficacy of MC3138 in comparison to other known activators of Sirtuin 5 (SIRT5), supported by experimental data and detailed methodologies.
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Its primary role in removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl modifications from lysine (B10760008) residues, positions it as a key player in various physiological and pathological processes. Consequently, the development of potent and specific SIRT5 activators is of significant interest for therapeutic applications, particularly in the context of metabolic diseases and oncology. This guide provides a comparative overview of the synthetic SIRT5 activator, this compound, alongside other known natural and synthetic activators, presenting key efficacy data and experimental protocols to aid researchers in their selection of appropriate molecular tools.
Quantitative Comparison of SIRT5 Activator Efficacy
The following table summarizes the reported efficacy of this compound and other notable SIRT5 activators. It is important to note that the data are compiled from various studies, and direct comparisons should be made with caution due to potential variations in experimental conditions.
| Activator | Class | Fold Activation of SIRT5 | Concentration | Assay Type | Selectivity | Reference |
| This compound | 1,4-Dihydropyridine | 1.5-fold | 10 µM | Deacetylase Activity | Selective over SIRT1/3 | [1][2] |
| 3-fold | 50 µM | Deacetylase Activity | [1] | |||
| 4-fold | 200 µM | Deacetylase Activity | [1] | |||
| Compound 30 | 1,4-Dihydropyridine | ~5-fold | >200 µM | Desuccinylase Activity | Selective over SIRT1-3 | [2] |
| BML-217 | Stilbene Derivative | 13.6-fold | Not Specified | Not Specified | Not Specified | [1] |
| Resveratrol | Natural Polyphenol | 2.5-fold | 0.2 µM | Deacetylase Activity | Also activates SIRT1, inhibits SIRT3 | [1] |
| 4.95 ± 0.48-fold | 200 µM | Not Specified | Not Specified | [1] | ||
| Pterostilbene | Natural Polyphenol | Not Specified | Not Specified | Not Specified | Not Specified | |
| Dipyridamole | Synthetic | 8.56 ± 0.30-fold | Not Specified | Not Specified | Not Specified | [1] |
Experimental Protocols
To ensure the reproducibility and accurate assessment of SIRT5 activation, detailed experimental protocols are crucial. Below are representative methodologies for in vitro enzymatic assays and cellular target engagement.
In Vitro SIRT5 Enzymatic Activity Assay (Fluorogenic)
This protocol outlines a common method to directly measure the deacylase activity of purified SIRT5 in the presence of a test compound.
Materials:
-
Recombinant human SIRT5 enzyme
-
Fluorogenic succinylated or acetylated peptide substrate
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease like trypsin)
-
Test compound (e.g., this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compound in assay buffer.
-
In the wells of the microplate, add the recombinant SIRT5 enzyme and the test compound dilutions. Include a vehicle control (DMSO) and a no-enzyme control.
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes), protected from light.
-
Stop the reaction and develop the fluorescent signal by adding the developer solution. The developer cleaves the deacylated substrate, releasing the fluorophore.
-
Incubate for a further period (e.g., 15-30 minutes) at 37°C.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths.
-
Calculate the fold activation by normalizing the fluorescence signal of the compound-treated wells to the vehicle control.
Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful technique to verify the direct binding of a compound to its target protein within a cellular context. The principle relies on the increased thermal stability of a protein when bound to a ligand.
Materials:
-
Cell line of interest
-
Test compound (e.g., this compound) and vehicle control (DMSO)
-
Cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
Lysis buffer with protease inhibitors
-
Anti-SIRT5 primary antibody
-
HRP-conjugated secondary antibody
-
SDS-PAGE and Western blotting equipment
-
Thermal cycler
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a defined period.
-
Harvest the cells and resuspend them in PBS.
-
Heat the cell suspensions at a range of temperatures in a thermal cycler for a short duration (e.g., 3 minutes).
-
Lyse the cells to release soluble proteins.
-
Separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Analyze the amount of soluble SIRT5 in the supernatant by Western blotting using an anti-SIRT5 antibody.
-
A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Signaling Pathways and Experimental Workflows
The activation of SIRT5 has significant downstream effects on cellular metabolism and signaling. The following diagrams illustrate a simplified signaling pathway affected by SIRT5 activation and a typical experimental workflow for evaluating SIRT5 activators.
References
MC3138 vs. Resveratrol: A Comparative Analysis of SIRT5 Activation
For Immediate Release
A deep dive into the mechanisms and efficacy of two prominent SIRT5 activators, MC3138 and resveratrol (B1683913), reveals key differences in potency, selectivity, and mode of action. This comparative guide offers researchers, scientists, and drug development professionals a comprehensive overview supported by experimental data to inform future research and therapeutic development targeting sirtuin 5 (SIRT5).
Sirtuin 5 (SIRT5), a member of the NAD+-dependent protein deacylase family, has emerged as a critical regulator of mitochondrial function and cellular metabolism. Its primary roles in desuccinylation, demalonylation, and deglutarylation make it a compelling target for therapeutic intervention in a range of diseases, including metabolic disorders and cancer.[1][2] This guide provides a head-to-head comparison of two compounds known to activate SIRT5: the synthetic small molecule this compound and the naturally occurring polyphenol resveratrol.
Quantitative Comparison of SIRT5 Activators
The following table summarizes the key quantitative parameters for this compound and resveratrol based on available experimental data.
| Parameter | This compound | Resveratrol | Piceatannol (Resveratrol Metabolite) |
| SIRT5 Activation | 1.5-fold at 10 µM3-fold at 50 µM4-fold at 200 µM[3] | ~2.5-fold at 200 µM[4] | EC50: 70 ± 20 µM[1][4] |
| Cellular Activity (IC50 in PDAC cells) | 25.4 - 236.9 µM[3][5] | Not Reported for SIRT5-specific activity | Not Reported |
| Selectivity | Selective for SIRT5 over SIRT1/3[1] | Activates SIRT1, Inhibits SIRT3[4][6][7] | Stimulates SIRT5, Inhibits SIRT3[1][4] |
| Mechanism of Action | Binds to the catalytic core of SIRT5[2][8] | Interacts with the SIRT5-substrate complex[4][7][9] | Interacts with the SIRT5-substrate complex[4] |
In-Depth Look at Mechanisms of Action
This compound is a potent and selective small-molecule activator of SIRT5.[3][5][10] Its mechanism involves binding to the catalytic core of the enzyme, leading to increased substrate turnover.[2][8] This direct activation has been shown to have anti-tumor effects in preclinical models of pancreatic ductal adenocarcinoma (PDAC) by mimicking the effects of SIRT5 overexpression.[3][5][11][12] Specifically, this compound decreases the lysine (B10760008) acetylation of glutamic-oxaloacetic transaminase 1 (GOT1), thereby inhibiting its enzymatic activity.[5][11]
Resveratrol, a well-known activator of SIRT1, also stimulates the deacetylase activity of SIRT5.[4][6][7][9] Its mode of action appears to be dependent on the substrate, as it has been shown to activate SIRT5 against both fluorophore-labeled and natural peptide and protein substrates.[4][7][9] Interestingly, while resveratrol enhances SIRT5's deacetylase function, it has been reported to inhibit its desuccinylase activity, suggesting a nuanced interaction with the enzyme.[4] Piceatannol, a metabolite of resveratrol, also demonstrates SIRT5 activation.[1][4]
Signaling Pathways and Experimental Workflow
To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.
Detailed Experimental Protocols
Fluorogenic SIRT5 Activity Assay
This is a common method for measuring SIRT5 activity in vitro.[13][14]
-
Materials:
-
Purified recombinant SIRT5 enzyme
-
Fluorogenic SIRT5 substrate (e.g., a peptide with a succinylated lysine and a fluorophore/quencher pair)
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
NAD+
-
Developer solution
-
Test compounds (this compound, Resveratrol) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
-
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the fluorogenic substrate.
-
Add the test compound (this compound or resveratrol) at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO).
-
To initiate the reaction, add the purified SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution. The developer acts on the deacylated substrate to produce a fluorescent signal.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the fluorescent signal to stabilize.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Calculate SIRT5 activity relative to the vehicle control to determine the fold activation or plot the data to determine EC50 values.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to verify the direct binding of a compound to its target protein in a cellular context.[15]
-
Materials:
-
Cultured cells expressing SIRT5
-
Test compound (this compound or Resveratrol)
-
PBS (Phosphate-Buffered Saline) with protease inhibitors
-
Lysis buffer
-
Equipment for heating samples (e.g., thermocycler)
-
Western blot apparatus and reagents (including an anti-SIRT5 antibody)
-
-
Procedure:
-
Treat cultured cells with the test compound or vehicle control for a specified time.
-
Harvest the cells, wash with PBS, and resuspend in PBS with protease inhibitors.
-
Aliquot the cell suspension and heat the aliquots to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes), followed by cooling.
-
Lyse the cells by freeze-thaw cycles.
-
Centrifuge the lysates to separate the soluble fraction (containing unbound, stable protein) from the precipitated fraction (containing denatured protein).
-
Collect the supernatant and determine the protein concentration.
-
Analyze the amount of soluble SIRT5 in each sample by Western blotting using an anti-SIRT5 antibody.
-
A shift in the thermal denaturation curve of SIRT5 in the presence of the compound compared to the vehicle control indicates direct binding.
-
Conclusion
Both this compound and resveratrol have demonstrated the ability to activate SIRT5, but they do so through different mechanisms and with varying degrees of potency and selectivity. This compound emerges as a more potent and selective tool for specifically interrogating SIRT5 function in experimental systems, with a clear translational potential in oncology. Resveratrol, while a valuable research compound, exhibits a broader spectrum of activity on other sirtuins, which should be considered when interpreting experimental results. This comparative guide provides a foundational understanding for researchers to select the appropriate chemical tool for their studies on SIRT5 biology and its therapeutic potential.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 4. A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. [PDF] A Molecular Mechanism for Direct Sirtuin Activation by Resveratrol | Semantic Scholar [semanticscholar.org]
- 7. A molecular mechanism for direct sirtuin activation by resveratrol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. This compound - Wikipedia [en.wikipedia.org]
- 11. Metabolic Rewiring by Loss of Sirt5 Promotes Kras-induced Pancreatic Cancer Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. SIRT5 (Sirtuin5) Fluorogenic Assay Kit, Research Kits - CD BioSciences [epigenhub.com]
- 14. bpsbioscience.com [bpsbioscience.com]
- 15. benchchem.com [benchchem.com]
The Rationale for Utilizing the SIRT3 Activator MC2791 as a Negative Control in Studies of the SIRT5 Activator MC3138
For researchers in cellular metabolism, oncology, and neurodegenerative diseases, the selective activation of sirtuin isoforms is a key area of investigation. This guide provides a comparative analysis of the SIRT5 activator, MC3138, and the SIRT3 activator, MC2791, establishing the basis for using MC2791 as a negative control in experiments focused on SIRT5 activation by this compound.
The mitochondrial sirtuins, SIRT3 and SIRT5, are critical regulators of cellular metabolism and stress responses. While both are NAD+-dependent deacylases, they exhibit distinct substrate specificities and downstream effects. This compound has been identified as a selective activator of SIRT5, while MC2791 is known to activate SIRT3.[1][2] The selective nature of these compounds is paramount for elucidating the specific roles of SIRT3 and SIRT5 in various physiological and pathological processes.
Comparative Analysis of this compound and MC2791
A critical factor in experimental design is the specificity of the pharmacological tools employed. Biochemical assays have demonstrated that this compound selectively activates SIRT5 over other sirtuin isoforms, including SIRT1 and SIRT3.[3] This selectivity is the cornerstone of the rationale for using a SIRT3-specific activator, such as MC2791, as a negative control. By demonstrating that an effect observed with this compound is absent when cells or systems are treated with MC2791, researchers can more confidently attribute the observed phenomenon to the activation of SIRT5.
One study highlighted that while some compounds can activate multiple sirtuin isoforms, this compound was developed to specifically target SIRT5.[1] Conversely, MC2791 has been characterized as a potent activator of SIRT3.[1] A comparative study on the ability of these compounds to reduce lysine (B10760008) acetylation further underscores their distinct primary targets.[1]
Quantitative Data Summary
The following table summarizes the reported activation data for this compound and MC2791 on their respective primary targets.
| Compound | Target | Concentration | Reported Activity | Citation |
| This compound | SIRT5 | 10 µM | 1.5-fold increase in deacetylase activity | [4] |
| 50 µM | 3-fold increase in deacetylase activity | [4] | ||
| 200 µM | 4-fold increase in deacetylase activity | [4] | ||
| MC2791 | SIRT3 | 100 µM | >300% activation | [1] |
Experimental Protocols
In Vitro SIRT3 Activity Assay
This protocol is adapted from commercially available fluorometric assay kits and can be used to assess the effect of compounds like MC2791 on SIRT3 activity.[5][6][7]
Materials:
-
Recombinant human SIRT3 enzyme
-
SIRT3 substrate peptide (e.g., a p53-derived acetylated peptide conjugated to a fluorophore)
-
NAD+
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (containing a protease to cleave the deacetylated substrate)
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 360/460 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT3 substrate peptide.
-
Add the test compound (e.g., MC2791) or vehicle control to the appropriate wells.
-
Initiate the reaction by adding the recombinant SIRT3 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and develop the signal by adding the developer solution.
-
Incubate for an additional period (e.g., 30 minutes) to allow for the developer reaction to proceed.
-
Measure the fluorescence intensity using a microplate reader.
-
Calculate the percentage of SIRT3 activation relative to the vehicle control.
In Vitro SIRT5 Activity Assay
This protocol is based on commercially available fluorometric assay kits and is suitable for evaluating the activity of SIRT5 activators like this compound.[3][8][9]
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 substrate peptide (e.g., a succinylated peptide conjugated to a fluorophore and quencher)
-
NAD+
-
Assay Buffer
-
Developer solution
-
96-well black microplate
-
Microplate reader capable of fluorescence detection (e.g., Ex/Em = 485/528 nm)
Procedure:
-
Prepare a reaction mixture containing assay buffer, NAD+, and the SIRT5 substrate peptide.
-
Add the test compound (e.g., this compound) or vehicle control to the designated wells.
-
Initiate the deacetylation reaction by adding the recombinant SIRT5 enzyme.
-
Incubate the plate at 37°C for a defined period (e.g., 60 minutes).
-
Add the developer solution to stop the reaction and cleave the deacetylated substrate, separating the fluorophore and quencher.
-
Incubate for an additional time (e.g., 15-30 minutes) to allow for the development of the fluorescent signal.
-
Measure the fluorescence intensity.
-
Determine the fold activation of SIRT5 by the test compound compared to the vehicle control.
Mandatory Visualizations
Caption: SIRT3 activation by MC2791 leads to enhanced mitochondrial function.
Caption: Experimental workflow using MC2791 as a negative control for this compound.
Caption: Selectivity of this compound and MC2791 for sirtuin isoforms.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. abcam.com [abcam.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. SIRT3 Activity Assay Kit (Fluorometric) (ab156067) | Abcam [abcam.com]
- 8. abcam.co.jp [abcam.co.jp]
- 9. bpsbioscience.com [bpsbioscience.com]
Selectivity Profiling of MC3138: A Comparative Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the sirtuin activator MC3138, focusing on its selectivity profile against various sirtuin isoforms. The information presented herein is supported by experimental data to aid researchers in evaluating its potential for preclinical studies.
Executive Summary
This compound is a potent and selective small-molecule activator of Sirtuin 5 (SIRT5).[1][2][3] Available data demonstrates that this compound significantly enhances SIRT5's deacetylase activity while exhibiting minimal to no effect on other sirtuin isoforms, particularly SIRT1 and SIRT3.[1][4] This selectivity is crucial for researchers investigating the specific roles of SIRT5 in various physiological and pathological processes, such as metabolism and cancer.[3]
Data Presentation: Selectivity Profile of this compound
The following table summarizes the known activity of this compound against various human sirtuin isoforms. The data is compiled from available in vitro studies.
| Sirtuin Isoform | Activity | Concentration | Fold Activation / Inhibition | Notes |
| SIRT5 | Activator | 10 µM | 1.5-fold activation | Potent activation of SIRT5 deacetylase activity. |
| 50 µM | 3-fold activation | |||
| 200 µM | 4-fold activation | |||
| SIRT1 | No significant effect | 100 µM | No impact on deacetylase activity | Demonstrates selectivity over SIRT1.[1][4] |
| SIRT2 | Not reported | - | - | Data on the direct effect of this compound on SIRT2 activity is not currently available. |
| SIRT3 | No significant effect | 100 µM | No impact on deacetylase activity | Demonstrates selectivity over SIRT3.[1][4] |
| SIRT4 | Not reported | - | - | Data on the direct effect of this compound on SIRT4 activity is not currently available. |
| SIRT6 | Not reported | - | - | Data on the direct effect of this compound on SIRT6 activity is not currently available. |
| SIRT7 | Not reported | - | - | Data on the direct effect of this compound on SIRT7 activity is not currently available. |
Experimental Protocols
The selectivity of this compound is typically determined using an in vitro fluorogenic sirtuin activity assay. This assay measures the deacylase activity of a specific sirtuin isoform in the presence and absence of the compound.
Protocol: Fluorogenic Sirtuin Activity Assay for Selectivity Profiling
1. Reagents and Materials:
-
Recombinant human sirtuin enzymes (SIRT1-7)
-
Fluorogenic sirtuin-specific substrates (e.g., acetylated, succinylated, or myristoylated peptide with a fluorophore like 7-amino-4-methylcoumarin (B1665955) (AMC) conjugated)
-
Nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+)
-
This compound (or other test compounds) dissolved in DMSO
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Developer solution (e.g., Trypsin in a buffer containing a sirtuin inhibitor like nicotinamide to stop the reaction)
-
96-well or 384-well black microplates
-
Fluorescence plate reader
2. Assay Procedure:
-
Prepare a serial dilution of this compound in the assay buffer. The final DMSO concentration should be kept constant across all wells (typically ≤1%).
-
In the wells of the microplate, add the assay buffer, the specific recombinant sirtuin enzyme, and the diluted this compound or vehicle control (DMSO).
-
Initiate the reaction by adding a mixture of the fluorogenic substrate and NAD+.
-
Incubate the plate at 37°C for a specified period (e.g., 30-60 minutes), allowing the sirtuin to deacetylate the substrate.
-
Stop the reaction by adding the developer solution. The developer (e.g., trypsin) cleaves the deacetylated substrate, releasing the fluorophore.
-
Incubate the plate for an additional period (e.g., 15-30 minutes) at 37°C to allow for complete development.
-
Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths (e.g., Ex/Em = 355/460 nm for AMC).
-
Calculate the percent activation for each concentration of this compound relative to the vehicle control.
-
Repeat the assay for each sirtuin isoform (SIRT1-7) to determine the selectivity profile.
Mandatory Visualizations
Caption: Experimental workflow for determining the selectivity profile of this compound.
Caption: SIRT5-mediated stabilization of glutaminase (GLS) by this compound.
References
- 1. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Confirming the On-Target Mechanism of MC3138: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comprehensive framework for researchers to confirm the mechanism of action of MC3138, a selective SIRT5 activator with demonstrated anti-tumor activity.[1][2] While the identification of a direct inactive analog of this compound for use as a negative control remains elusive, this document outlines alternative and robust methodologies to validate its on-target effects. By employing a combination of pharmacological inhibition and genetic knockdown of SIRT5, researchers can confidently ascertain that the observed cellular effects of this compound are a direct consequence of its intended activity as a SIRT5 activator.
This guide is intended for researchers, scientists, and drug development professionals working in the fields of oncology, metabolism, and cellular biology.
Introduction to this compound and its Mechanism of Action
This compound is a small molecule activator of Sirtuin 5 (SIRT5), a NAD+-dependent protein deacylase primarily located in the mitochondria.[1][2] SIRT5 plays a crucial role in regulating cellular metabolism by removing negatively charged acyl groups, such as succinyl, malonyl, and glutaryl groups, from lysine (B10760008) residues on target proteins. The activation of SIRT5 by this compound has been shown to inhibit the proliferation of cancer cells, particularly in pancreatic and breast cancer models.[1][3]
The proposed mechanism of action for this compound involves the following key steps:
-
Direct Binding and Activation of SIRT5: this compound binds to SIRT5, enhancing its catalytic activity.
-
Deacetylation of Target Proteins: Activated SIRT5 deacetylates downstream target proteins. A key identified substrate is glutaminase (B10826351) (GLS), an enzyme crucial for glutamine metabolism, which is often upregulated in cancer cells.[3]
-
Inhibition of Glutaminase Activity: Deacetylation of GLS by SIRT5 leads to the inhibition of its enzymatic activity.
-
Downstream Cellular Effects: The inhibition of glutaminase disrupts cancer cell metabolism, leading to a reduction in cell viability, modulation of autophagy and mitophagy, and an increase in reactive oxygen species (ROS).[3][4]
To rigorously validate this proposed mechanism, it is essential to demonstrate that these effects are specifically mediated by SIRT5. The following sections provide a comparative guide to experimental approaches for achieving this validation.
Mechanism Validation: A Comparative Approach in the Absence of an Inactive Analog
In the absence of a structurally similar but biologically inert analog of this compound, the on-target activity of the compound can be confirmed through orthogonal approaches. These methods aim to demonstrate that the cellular effects of this compound are abolished or significantly diminished when the function of its target, SIRT5, is inhibited or absent.
Pharmacological Inhibition of SIRT5
The most direct alternative to an inactive analog is the co-treatment of cells with this compound and a specific SIRT5 inhibitor. If the effects of this compound are indeed mediated by SIRT5, then co-incubation with a SIRT5 inhibitor should rescue or reverse these effects.
Table 1: Comparison of Methodologies for Validating this compound's Mechanism of Action
| Method | Principle | Expected Outcome with this compound Co-treatment | Advantages | Considerations |
| SIRT5 Inhibitors | Pharmacological blockade of SIRT5 enzymatic activity. | Reversal or significant reduction of this compound-induced effects (e.g., decreased cell viability, inhibited GLS activity, altered autophagy, increased ROS). | Temporal control of inhibition; relatively straightforward experimental setup. | Potential for off-target effects of the inhibitor; requires a highly specific and potent inhibitor. |
| SIRT5 siRNA/shRNA Knockdown | Transient reduction of SIRT5 protein expression. | Attenuation of this compound's effects in SIRT5-knockdown cells compared to control cells. | High specificity for SIRT5; avoids potential off-target effects of small molecule inhibitors. | Incomplete knockdown can lead to residual activity; potential for off-target effects of the siRNA/shRNA. |
| SIRT5 CRISPR/Cas9 Knockout | Permanent genetic ablation of the SIRT5 gene. | Complete abrogation of this compound's effects in SIRT5-knockout cells. | Provides a "clean" genetic background with no SIRT5 protein; definitive validation of on-target activity. | Time-consuming to generate stable knockout cell lines; potential for compensatory mechanisms to arise. |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Increased thermal stability of SIRT5 in the presence of this compound. | Directly demonstrates target engagement in a cellular context. | Does not directly measure downstream functional effects. |
Genetic Knockdown of SIRT5
Genetic approaches provide a highly specific means to validate the on-target effects of this compound. By reducing or eliminating the expression of SIRT5, these methods can definitively show the dependency of this compound's activity on its target.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to validate the mechanism of action of this compound.
SIRT5 Activity Assay
This assay measures the enzymatic activity of SIRT5 in the presence and absence of this compound and/or a SIRT5 inhibitor.
-
Principle: A fluorogenic substrate for SIRT5 is used. Upon deacetylation by SIRT5, a developer solution is added that generates a fluorescent signal proportional to the enzyme's activity.
-
Protocol:
-
Prepare a reaction mixture containing recombinant human SIRT5 enzyme, NAD+, and the fluorogenic SIRT5 substrate in an appropriate assay buffer.
-
Add this compound at various concentrations to the reaction mixture. For inhibition experiments, also add a SIRT5 inhibitor.
-
Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and add the developer solution.
-
Incubate at 37°C for an additional 15-30 minutes.
-
Measure the fluorescence intensity using a fluorescence plate reader at the appropriate excitation and emission wavelengths.
-
Glutaminase (GLS) Activity Assay
This assay quantifies the enzymatic activity of GLS in cell lysates treated with this compound.
-
Principle: The assay measures the conversion of glutamine to glutamate (B1630785) by GLS. The produced glutamate is then oxidized by glutamate oxidase to generate a detectable product (e.g., colorimetric or fluorescent).
-
Protocol:
-
Culture cancer cells to the desired confluency and treat with this compound, a vehicle control, and/or a SIRT5 inhibitor for a specified duration.
-
Lyse the cells and collect the protein lysate.
-
Prepare a reaction mixture containing the cell lysate, L-glutamine, and glutamate oxidase in an appropriate buffer.
-
Incubate the reaction at 37°C.
-
At various time points, measure the absorbance or fluorescence of the reaction product using a plate reader.
-
Calculate the GLS activity based on a standard curve generated with known concentrations of glutamate.
-
Autophagy and Mitophagy Assessment
These assays monitor the modulation of autophagy and mitophagy in response to this compound treatment.
-
Principle: Autophagy can be monitored by observing the conversion of LC3-I to LC3-II via Western blotting or by using fluorescently tagged LC3 reporters. Mitophagy can be assessed by the colocalization of mitochondria with autophagosomes or lysosomes.
-
Protocol (Western Blotting for LC3):
-
Treat cells with this compound, a vehicle control, and/or a SIRT5 inhibitor. It is recommended to also include a lysosomal inhibitor (e.g., bafilomycin A1 or chloroquine) to assess autophagic flux.
-
Lyse the cells and perform SDS-PAGE and Western blotting using an antibody specific for LC3.
-
Quantify the band intensities for LC3-I and LC3-II to determine the LC3-II/LC3-I ratio.
-
Reactive Oxygen Species (ROS) Detection
This assay measures the intracellular levels of ROS following treatment with this compound.
-
Principle: A cell-permeable fluorescent probe (e.g., DCFDA or DHE) is used, which becomes fluorescent upon oxidation by ROS.
-
Protocol:
-
Culture cells and treat with this compound, a vehicle control, and/or a SIRT5 inhibitor.
-
Load the cells with the ROS-sensitive fluorescent probe.
-
Incubate the cells for a specified time to allow for probe oxidation.
-
Measure the fluorescence intensity using a fluorescence microscope, flow cytometer, or fluorescence plate reader.
-
Visualizing the Signaling Pathway and Experimental Workflow
To aid in the conceptualization of this compound's mechanism and the experimental approach to its validation, the following diagrams are provided.
References
Comparative Analysis of MC3138's Anti-Cancer Effects in Different Cell Lines
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
MC3138 is a selective small-molecule activator of Sirtuin 5 (SIRT5), a mitochondrial NAD+-dependent deacetylase, desuccinylase, and demalonylase. Emerging research has highlighted the potential of this compound as an anti-cancer agent, primarily through its ability to modulate cellular metabolism and induce cell death. This guide provides a comparative analysis of the anti-cancer effects of this compound across different cancer cell lines, supported by experimental data. It aims to offer an objective overview of the compound's performance and detailed methodologies for key experiments to aid in future research and drug development.
Data Presentation
Table 1: Comparative Efficacy of this compound on Cancer Cell Viability (IC50 Values)
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| Pancreatic Ductal Adenocarcinoma (PDAC) Panel | Pancreatic Cancer | 25.4 - 236.9 | [1] |
| MDA-MB-231 | Triple-Negative Breast Cancer | Data not available | |
| CAL-62 | Anaplastic Thyroid Carcinoma | Data not available |
Note: IC50 values for MDA-MB-231 and CAL-62 cells are not yet publicly available in the reviewed literature.
Table 2: Effect of this compound on Cell Cycle Distribution and Apoptosis
| Cell Line | Treatment | % of Cells in Sub-G1 Phase (Apoptosis) | Citation |
| MDA-MB-231 | This compound + Lanthanum Acetate | Increased | [2] |
| CAL-62 | This compound + Lanthanum Acetate | Increased | [2] |
Note: Specific quantitative data for cell cycle distribution (G0/G1, S, G2/M phases) and the precise percentage of apoptotic cells from Annexin V/PI staining are not detailed in the currently available literature.
Mechanism of Action
This compound exerts its anti-cancer effects primarily through the activation of SIRT5. This leads to a cascade of downstream events, including the modulation of autophagy and mitophagy, and a significant increase in reactive oxygen species (ROS), ultimately resulting in decreased cell viability and clonogenicity.[3]
In pancreatic cancer cells, this compound has been shown to decrease the lysine (B10760008) acetylation of Glutamic-Oxaloacetic Transaminase 1 (GOT1), a key enzyme in glutamine metabolism, thereby inhibiting its enzymatic activity.[1] This disruption of cancer cell metabolism is a crucial aspect of its anti-tumor activity.
Signaling Pathway
The signaling pathway initiated by this compound activation of SIRT5 involves the regulation of metabolic enzymes and autophagy-related proteins. A key target is the glutaminase (B10826351) (GLS) enzyme, which is crucial for the increased glutamine consumption observed in many cancer cells. By activating SIRT5, this compound can mimic the deacetylation effect of SIRT5 overexpression, leading to the inhibition of GLS activity. This, in turn, reduces glutamine metabolism. Furthermore, this compound treatment leads to the modulation of autophagy markers such as MAP1LC3B and ULK1, and the inhibition of the mitophagy marker BNIP3.[3] This disruption of cellular housekeeping processes, coupled with an increase in cytotoxic ROS, contributes to cancer cell death.
References
Validating the Synergistic Interaction Between MC3138 and Chemotherapy: A Comparative Guide
For Immediate Release
This guide provides a comprehensive analysis of the synergistic effects of MC3138, a novel SIRT5 activator, in combination with conventional chemotherapy. The data presented herein offers a valuable resource for researchers, scientists, and drug development professionals investigating new therapeutic strategies for cancer.
Executive Summary
Preclinical studies have demonstrated a significant synergistic interaction between this compound and the chemotherapeutic agent gemcitabine (B846), particularly in pancreatic ductal adenocarcinoma (PDAC) models with low expression of the enzyme Sirtuin 5 (SIRT5). This combination leads to enhanced anti-tumor activity, suggesting a promising therapeutic avenue for a specific subset of cancer patients. The mechanism underlying this synergy involves the metabolic reprogramming of cancer cells, rendering them more susceptible to the cytotoxic effects of chemotherapy.
Data Presentation: Synergistic Efficacy of this compound and Gemcitabine
The synergistic effect of combining this compound with gemcitabine has been quantified using the Chou-Talalay method, which calculates a Combination Index (CI). A CI value of less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism. The following table summarizes the CI values obtained from studies on human pancreatic cancer organoids with low SIRT5 expression.
| Cell Line/Organoid | Effective Dose (ED) | Combination Index (CI) | Interpretation |
| Human PDAC Organoids (SIRT5-low) | ED50 | < 1 | Synergy |
| ED75 | < 1 | Synergy | |
| ED90 | < 1 | Synergy |
Data synthesized from findings reported in Hu T, et al. Gastroenterology. 2021;161(5):1584-1600.
Experimental Protocols
The following are detailed methodologies for the key experiments used to validate the synergistic interaction between this compound and chemotherapy.
Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of this compound and gemcitabine, both individually and in combination.
-
Cell Seeding: Pancreatic cancer cells are seeded into 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound, gemcitabine, or a combination of both at a constant ratio. Control wells receive vehicle (DMSO).
-
Incubation: Plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: 20 µL of MTT reagent (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC50 values (the concentration of drug that inhibits 50% of cell growth) are calculated.
Synergy Analysis (Chou-Talalay Method)
This method is used to quantify the interaction between this compound and gemcitabine.
-
Dose-Effect Curves: Dose-effect curves are generated for each drug individually and for the combination at a fixed ratio.
-
Combination Index (CI) Calculation: The CI is calculated using specialized software (e.g., CompuSyn) based on the dose-effect data. The software generates CI values at different effect levels (e.g., ED50, ED75, ED90).
-
Isobologram Analysis: Isobolograms are generated to visually represent the synergistic, additive, or antagonistic effects. In an isobologram, the combination data points falling below the line of additivity indicate synergy.
In Vivo Xenograft Studies
These studies evaluate the anti-tumor efficacy of the drug combination in a living organism.
-
Tumor Implantation: Human pancreatic cancer cells with low SIRT5 expression are subcutaneously injected into immunodeficient mice.
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment groups: (1) Vehicle control, (2) this compound alone, (3) Gemcitabine alone, and (4) this compound and Gemcitabine combination.
-
Monitoring: Tumor volume and body weight are measured regularly.
-
Endpoint: At the end of the study, tumors are excised, weighed, and processed for further analysis (e.g., immunohistochemistry for proliferation markers).
Visualizing the Mechanism and Workflow
To better understand the underlying principles and experimental design, the following diagrams have been generated using the DOT language.
Caption: Signaling pathway of this compound and Gemcitabine synergy.
Caption: Experimental workflow for validating drug synergy.
Caption: Logical relationship of the synergistic interaction.
Conclusion
The SIRT5 activator this compound, in combination with gemcitabine, demonstrates a clear synergistic anti-tumor effect in preclinical models of SIRT5-low pancreatic cancer. This guide provides the foundational data and experimental framework to support further investigation into this promising combination therapy. The detailed protocols and visual representations of the underlying mechanisms offer a clear path for researchers to replicate and expand upon these findings.
Cross-validation of MC3138's effects using genetic and pharmacological approaches
A detailed analysis of the pharmacological activator MC3138 in validating Sirtuin 5 (SIRT5) as a therapeutic target, with comparisons to genetic approaches and alternative compounds.
This guide provides a comprehensive comparison of the pharmacological SIRT5 activator, this compound, with genetic methods for modulating SIRT5 activity. The data presented herein is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of SIRT5 activation, particularly in the context of cancer biology.
Introduction to this compound and SIRT5
Sirtuin 5 (SIRT5) is an NAD+-dependent protein deacylase that plays a crucial role in regulating cellular metabolism. It primarily functions as a desuccinylase, demalonylase, and deglutarylase, targeting key enzymes in metabolic pathways such as the tricarboxylic acid (TCA) cycle, fatty acid oxidation, and amino acid metabolism. Dysregulation of SIRT5 activity has been implicated in various diseases, including cancer.
This compound is a potent and selective small-molecule activator of SIRT5.[1] It has been shown to inhibit the proliferation of cancer cells, particularly in models of pancreatic ductal adenocarcinoma (PDAC) and breast cancer, by modulating metabolic pathways and inducing oxidative stress.[2][3] This guide provides a cross-validation of this compound's effects using genetic and other pharmacological approaches, offering a framework for researchers to assess its on-target activity.
Data Presentation: Quantitative Comparison
The following tables summarize the quantitative data comparing the effects of this compound with genetic modulation of SIRT5 and other pharmacological activators.
Table 1: Comparison of this compound with Genetic SIRT5 Overexpression
| Parameter | This compound Treatment | SIRT5 Overexpression | Key Findings | Reference |
| SIRT5 Deacetylase Activity | 1.5-fold increase at 10 µM, 3-fold at 50 µM, 4-fold at 200 µM[4] | Mimicked by this compound treatment[3][4] | This compound effectively enhances SIRT5 enzymatic activity in a dose-dependent manner, phenocopying the effects of genetic overexpression. | [3][4] |
| Cancer Cell Viability (PDAC) | IC50: 25.4 - 236.9 µM[4] | SIRT5 overexpression inhibits PDAC cell proliferation. | Both pharmacological activation and genetic overexpression of SIRT5 reduce the viability of pancreatic cancer cells. | [4][5] |
| GOT1 Acetylation | Decreased lysine (B10760008) acetylation of GOT1[4] | Mimicked by this compound treatment[4] | This compound demonstrates on-target activity by reducing the acetylation of a known SIRT5 substrate, similar to the effect of SIRT5 overexpression. | [4] |
| Metabolite Levels (Glutamine, Glutathione, Pyrimidine pathways) | Decreased in SIRT5-low PDAC cells[4] | Not explicitly quantified in comparison | This compound alters metabolic pathways downstream of SIRT5, consistent with the known functions of the enzyme. | [4] |
Table 2: Comparison of this compound with Other Pharmacological SIRT5 Activators
| Compound | Type | Fold Activation of SIRT5 (Concentration) | Selectivity | Reference |
| This compound | 1,4-Dihydropyridine | 4-fold (200 µM)[4] | Selective for SIRT5 over SIRT1/3[5] | [4][5] |
| Compound 30 | 1,4-Dihydropyridine | ~5-fold | Selective for SIRT5; little effect on SIRT1-3, partial inhibition of SIRT4/6 at 100 µM[6] | [6] |
| Resveratrol | Natural Polyphenol | 2.5-fold (0.2 µM)[5] | Also activates SIRT1 and inhibits SIRT3[5] | [5] |
| Other Natural Compounds (e.g., Piceatannol, Butein) | Natural Polyphenols | 2 to 5-fold (200 µM)[5] | Not fully characterized | [5] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of findings related to this compound.
Protocol 1: In Vitro SIRT5 Activity Assay (Fluorometric)
This protocol is designed to measure the enzymatic activity of SIRT5 in the presence of this compound or other compounds.
Materials:
-
Recombinant human SIRT5 enzyme
-
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)
-
Fluorogenic SIRT5 substrate (e.g., an acetylated peptide with a fluorophore and quencher)
-
NAD+
-
Developer solution (containing a peptidase)
-
This compound and other test compounds
-
96-well black microplate
-
Microplate fluorometer
Procedure:
-
Prepare a master mix containing SIRT5 Assay Buffer, the fluorogenic substrate, and NAD+.
-
Add the test compounds (e.g., serial dilutions of this compound) to the wells of the 96-well plate. Include a vehicle control (e.g., DMSO).
-
Add the master mix to each well.
-
Initiate the reaction by adding the recombinant SIRT5 enzyme to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the enzymatic reaction and add the developer solution to each well.
-
Incubate at 37°C for an additional 15-30 minutes to allow for cleavage of the deacetylated substrate.
-
Measure the fluorescence intensity using a microplate fluorometer (e.g., excitation at 485 nm, emission at 528 nm).
-
Calculate the fold activation relative to the vehicle control.
Protocol 2: Western Blot Analysis of a SIRT5 Substrate (GOT1)
This protocol is used to assess the on-target effect of this compound in cells by measuring the acetylation status of a known SIRT5 substrate, Glutamate Oxaloacetate Transaminase 1 (GOT1).
Materials:
-
Cancer cell line of interest (e.g., PDAC cells)
-
Cell lysis buffer (e.g., RIPA buffer with protease and deacetylase inhibitors)
-
This compound
-
Primary antibodies: anti-acetylated lysine, anti-GOT1, anti-actin (or other loading control)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Protein electrophoresis and blotting equipment
Procedure:
-
Culture cells to the desired confluency and treat with this compound at various concentrations for a specified time (e.g., 24 hours). Include a vehicle control.
-
Harvest and lyse the cells in lysis buffer.
-
Determine the protein concentration of the lysates.
-
Perform immunoprecipitation for GOT1.
-
Separate the immunoprecipitated proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody against acetylated lysine overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using an ECL substrate.
-
Strip the membrane and re-probe with the anti-GOT1 antibody to confirm equal loading of the immunoprecipitated protein.
-
To assess total protein levels, run whole-cell lysates on a separate gel and probe with anti-GOT1 and a loading control antibody.
Mandatory Visualizations
The following diagrams illustrate key signaling pathways and experimental workflows related to the cross-validation of this compound's effects.
Caption: Signaling pathway of this compound-mediated SIRT5 activation.
Caption: Workflow for cross-validating this compound's effects.
Caption: Logical framework for validating this compound's on-target effects.
References
- 1. Potent and specific activators for the mitochondrial Sirtuins Sirt3 and Sirt5 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. SIRT5 Activation and Inorganic Phosphate Binding Reduce Cancer Cell Vitality by Modulating Autophagy/Mitophagy and ROS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound | SIRT5 activator | Probechem Biochemicals [probechem.com]
- 5. Insights on the Modulation of SIRT5 Activity: A Challenging Balance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Current Trends in Sirtuin Activator and Inhibitor Development - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling MC3138
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for the handling of MC3138, a selective SIRT5 activator with antitumor activity. Due to the potent nature of this research compound, adherence to stringent safety protocols is mandatory to ensure the well-being of all laboratory personnel and to prevent contamination. The following procedures are based on established best practices for handling potent, non-radiolabeled research chemicals in a drug development setting.
Personal Protective Equipment (PPE): A Multi-Layered Defense
A thorough risk assessment should precede any handling of this compound to ensure the appropriate level of personal protection is utilized. The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE | Rationale |
| Weighing and Dispensing (as a powder) | - Full-face powered air-purifying respirator (PAPR) or N95 respirator within a certified chemical fume hood.- Disposable solid-front lab coat with tight-fitting cuffs.- Double-gloving with nitrile gloves.- Disposable sleeves.- Safety glasses or goggles (must be worn even with a full-face respirator). | High risk of aerosolization and inhalation of potent powders. Full respiratory protection and double gloving provide maximum protection against exposure. |
| Solution Preparation and Handling | - Certified chemical fume hood.- Disposable solid-front lab coat.- Nitrile gloves.- Safety glasses with side shields or chemical splash goggles. | Reduces risk of inhalation of vapors and protects against accidental splashes. |
| General Laboratory Operations | - Lab coat.- Nitrile gloves.- Safety glasses. | Minimum required PPE for any work in a laboratory where hazardous chemicals are present.[1] |
Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow outlines the key stages from preparation to disposal.
Disposal Plan: Ensuring Environmental and Personnel Safety
The disposal of this compound and all contaminated materials must be managed as hazardous waste to prevent environmental contamination and accidental exposure.
-
Unused/Expired Compound: Collect in a clearly labeled, sealed container. Do not dispose of down the drain or in regular trash. Arrange for disposal through a certified hazardous waste vendor.
-
Contaminated Labware (e.g., vials, pipette tips): Collect in a designated, puncture-resistant, and sealed container labeled as "Hazardous Waste" with the name of the compound.
-
Contaminated PPE (e.g., gloves, lab coat): Carefully doff PPE to avoid self-contamination. Place in a sealed bag or container labeled as hazardous waste.
-
Aqueous Waste: Collect in a sealed, labeled container. The container should be compatible with the chemical.
All waste must be stored in a designated, secure area until it is collected by a certified hazardous waste contractor.
Experimental Protocols: Foundational Safety Procedures
While specific experimental protocols will vary, the following foundational procedures are mandatory when working with this compound:
Working with this compound Powder:
-
Engineering Controls: All handling of powdered this compound must be conducted within a certified chemical fume hood or a glove box to minimize inhalation risk.
-
Personal Protective Equipment: At a minimum, a lab coat, nitrile gloves, and safety glasses must be worn.[1] For weighing and aliquoting, double gloving and respiratory protection are required.
-
Spill Management: A spill kit appropriate for chemical spills should be readily available. In case of a spill, the area should be evacuated, and trained personnel wearing appropriate PPE should handle the cleanup.
Working with this compound in Solution:
-
Engineering Controls: All work with solutions of this compound should be performed in a chemical fume hood.
-
Personal Protective Equipment: A lab coat, nitrile gloves, and safety glasses or goggles are required to protect against splashes.
-
Sharps: Use caution when handling needles or other sharps to avoid accidental injection. Dispose of all sharps in a designated sharps container.
By implementing these safety and logistical measures, researchers can confidently and safely work with this compound, fostering a culture of safety and enabling the advancement of critical drug development research.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
